molecular formula C37H66O6 B3026105 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol

1,2-Dioctanoyl-3-linoleoyl-rac-glycerol

Cat. No.: B3026105
M. Wt: 606.9 g/mol
InChI Key: BLTYBZOYIMOWDF-NFYLBXPESA-N
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Description

1,2-Dioctanoyl-3-linoleoyl-rac-glycerol is a triacylglycerol that contains octanoic acid at the sn-1 and sn-2 positions and linoleic acid at the sn-3 position.>

Properties

IUPAC Name

2,3-di(octanoyloxy)propyl (9Z,12Z)-octadeca-9,12-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H66O6/c1-4-7-10-13-14-15-16-17-18-19-20-21-22-25-27-30-36(39)42-33-34(43-37(40)31-28-24-12-9-6-3)32-41-35(38)29-26-23-11-8-5-2/h14-15,17-18,34H,4-13,16,19-33H2,1-3H3/b15-14-,18-17-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTYBZOYIMOWDF-NFYLBXPESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H66O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Molecular Architecture of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioctanoyl-3-linoleoyl-rac-glycerol is a specific triacylglycerol (TAG) molecule of significant interest in lipid research and pharmaceutical sciences. Its defined structure, comprising both saturated and polyunsaturated fatty acids, imparts unique physicochemical properties that are relevant for various applications, including the formulation of lipid-based drug delivery systems and as a standard in lipidomic analysis. This technical guide provides a detailed exposition of its molecular structure.

Core Structure and Components

This compound is composed of a glycerol backbone esterified with three fatty acid molecules. Two molecules of octanoic acid are attached at the sn-1 and sn-2 positions, and one molecule of linoleic acid is at the sn-3 position. The designation "rac-" (from racemic) before glycerol indicates that the compound is a mixture of two stereoisomers, specifically the R and S configurations at the C2 position of the glycerol backbone.

Glycerol Backbone

The central component is a three-carbon alcohol, glycerol, which serves as the scaffold for the attachment of the fatty acid chains.

Fatty Acid Constituents
  • Octanoic Acid (Caprylic Acid): A saturated fatty acid with an eight-carbon chain (8:0).[1][2][3][4][5] Two octanoyl chains are esterified to the glycerol backbone.

  • Linoleic Acid: A polyunsaturated omega-6 fatty acid with an 18-carbon chain containing two cis-double bonds at the 9th and 12th carbon positions (18:2 n-6).[6][7][8]

The specific arrangement of these fatty acids on the glycerol backbone is crucial for the molecule's overall conformation and biological activity.

Quantitative Data Summary

ComponentChemical FormulaMolecular Weight ( g/mol )Position on Glycerol
Glycerol BackboneC₃H₅(OH)₃92.09-
Octanoic AcidC₈H₁₆O₂144.21sn-1 and sn-2
Linoleic AcidC₁₈H₃₂O₂280.45sn-3

Molecular Structure Visualization

The following diagram illustrates the chemical structure of one of the enantiomers of this compound. The "rac-" designation implies a 1:1 mixture of this structure and its mirror image.

G cluster_glycerol Glycerol Backbone cluster_octanoyl1 Octanoyl (sn-1) cluster_octanoyl2 Octanoyl (sn-2) cluster_linoleoyl Linoleoyl (sn-3) C1 CH₂ C2 CH C1->C2 O1 O C1->O1 C3 CH₂ C2->C3 O2 O C2->O2 O3 O C3->O3 CO1 C=O O1->CO1 CO2 C=O O2->CO2 CO3 C=O O3->CO3 Chain1 (CH₂)₆ CH₃ CO1->Chain1 Chain2 (CH₂)₆ CH₃ CO2->Chain2 Chain3_1 (CH₂)₇ CO3->Chain3_1 CH1 CH Chain3_1->CH1 CH2 CH CH1->CH2 CH2_2 CH₂ CH2->CH2_2 CH3 CH CH2_2->CH3 CH4 CH CH3->CH4 Chain3_2 (CH₂)₄ CH₃ CH4->Chain3_2

Caption: Chemical structure of 1,2-Dioctanoyl-3-linoleoyl-glycerol.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of specific triacylglycerols like this compound can vary. A general workflow for its characterization would involve:

  • Synthesis: Chemical or enzymatic synthesis is employed to esterify the glycerol backbone with octanoic and linoleic acids in the desired positions.

  • Purification: The synthesized product is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate the target molecule from reactants and byproducts.

  • Structural Verification: The structure is confirmed using analytical methods like:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the fatty acid composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise arrangement of the fatty acids on the glycerol backbone and the stereochemistry of the double bonds in the linoleoyl chain.

The following diagram outlines a general experimental workflow for the characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis synthesis Chemical or Enzymatic Esterification purification HPLC or Column Chromatography synthesis->purification ms Mass Spectrometry (MS) (Molecular Weight & Fragmentation) purification->ms Sample nmr NMR Spectroscopy (¹H, ¹³C) (Positional Isomers & Stereochemistry) purification->nmr Sample

Caption: General workflow for characterization.

References

In-Depth Technical Guide: Physicochemical Properties of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioctanoyl-3-linoleoyl-rac-glycerol is a specific mixed-chain triacylglycerol (TAG) composed of two medium-chain fatty acids (octanoic acid, C8:0) at the sn-1 and sn-2 positions and one long-chain polyunsaturated fatty acid (linoleic acid, C18:2) at the sn-3 position. This structure places it within the class of Medium- and Long-Chain Triacylglycerols (MLCTs), a category of structured lipids gaining significant interest in nutritional and pharmaceutical sciences. The unique combination of different fatty acid chain lengths on the same glycerol backbone results in distinct physicochemical properties and metabolic fates compared to simple triacylglycerols. This guide provides a comprehensive overview of the available physicochemical data, relevant experimental protocols, and metabolic context for this compound and related compounds.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in the public domain, reflecting its status as a specialized, non-commodity lipid. However, data for structurally analogous triacylglycerols and general properties of MLCTs can provide valuable insights. The following table summarizes the available data for the target molecule and a closely related analogue, 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, for comparative purposes.

PropertyThis compound1,2-Dioleoyl-3-linoleoyl-rac-glycerol (Analogue)Data Type
Molecular Formula C₃₇H₆₆O₆C₅₇H₁₀₂O₆[1][2][3]Calculated
Molecular Weight 606.9 g/mol (Calculated)883.42 g/mol [1][2][3]Calculated
Physical Form Not specified; likely a viscous liquid or low-melting solidViscous liquid at room temperature[2]Experimental
Melting Point No experimental data found.-2.5 to -2 °CExperimental
Boiling Point No experimental data found.Not available-
Solubility No experimental data found.DMF: 10 mg/mL, Ethanol: 10 mg/mL, PBS:Ethanol (1:1): 500 µg/mL[3]Experimental
logP (Octanol/Water Partition Coefficient) No experimental data found.21.7[4]Computed

Experimental Protocols

Determination of Melting Point (Differential Scanning Calorimetry)

The melting point of triacylglycerols is typically determined using Differential Scanning Calorimetry (DSC), which measures the heat flow into or out of a sample as it is heated or cooled.

Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the triacylglycerol is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium).

  • Thermal Program:

    • The sample is first heated to a temperature above its expected melting point to erase its thermal history.

    • The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature well below its expected crystallization point.

    • Finally, the sample is heated at a controlled rate (e.g., 5°C/min) through its melting range.

  • Data Analysis: The melting point is determined from the resulting thermogram as the peak temperature of the melting endotherm. The onset temperature can also be reported.

Determination of Solubility

The solubility of a triacylglycerol in various solvents is a critical parameter for formulation development.

Protocol:

  • Sample Preparation: An excess amount of the triacylglycerol is added to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: The vials are agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solute from the saturated solution.

  • Quantification: The concentration of the triacylglycerol in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. A calibration curve is used to relate the analytical signal to the concentration.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation, identification, and quantification of triacylglycerols.

Protocol:

  • Sample Preparation: The triacylglycerol sample is accurately weighed and dissolved in a suitable organic solvent (e.g., hexane or isopropanol) to a known concentration. The solution is then filtered through a 0.2 µm filter.[5]

  • Chromatographic System:

    • Column: A reversed-phase C18 column is commonly used for triacylglycerol analysis.[6]

    • Mobile Phase: A gradient of two or more solvents is typically employed. Common mobile phases include acetonitrile, isopropanol, and dichloromethane. The specific gradient profile will depend on the complexity of the sample.

    • Detector: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is suitable for detecting non-UV-absorbing compounds like triacylglycerols.[5]

  • Analysis: A small volume of the prepared sample is injected into the HPLC system. The retention time and peak area are recorded.

  • Quantification: The concentration of the triacylglycerol can be determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.

Signaling Pathways and Metabolic Fate

As an MLCT, this compound is expected to follow a distinct metabolic pathway compared to long-chain triacylglycerols (LCTs). The medium-chain fatty acids (MCFAs) at the sn-1 and sn-2 positions and the long-chain fatty acid (LCFA) at the sn-3 position are processed differently in the body.

Metabolic Pathway of Medium- and Long-Chain Triacylglycerols (MLCTs)

The following diagram illustrates the general metabolic fate of an MLCT.

MLCT MLCT in Small Intestine Lipase Pancreatic Lipase MLCT->Lipase Hydrolysis Hydrolysis Lipase->Hydrolysis MCFA Medium-Chain Fatty Acids (MCFAs) Hydrolysis->MCFA sn-1, sn-3 LCFA Long-Chain Fatty Acid (LCFA) + 2-monoacylglycerol Hydrolysis->LCFA sn-2 PortalVein Portal Vein to Liver MCFA->PortalVein Enterocyte Enterocyte LCFA->Enterocyte BetaOxidation Beta-Oxidation (Energy) PortalVein->BetaOxidation Reesterification Re-esterification to TAGs Enterocyte->Reesterification Chylomicrons Chylomicrons Reesterification->Chylomicrons Lymphatic Lymphatic System Chylomicrons->Lymphatic

Caption: Metabolic pathway of a Medium- and Long-Chain Triacylglycerol (MLCT).

Experimental Workflows

The synthesis of structured triglycerides like this compound is typically achieved through enzymatic processes to ensure regioselectivity.

Lipase-Catalyzed Synthesis of Structured Triglycerides

The following diagram outlines a general workflow for the lipase-catalyzed synthesis of a structured triglyceride.

Substrates Substrates: Glycerol Backbone Fatty Acids/Esters Reaction Enzymatic Reaction (Interesterification/Esterification) Substrates->Reaction Lipase Immobilized Lipase (e.g., sn-1,3 specific) Lipase->Reaction CrudeProduct Crude Reaction Mixture Reaction->CrudeProduct Purification Purification CrudeProduct->Purification e.g., Chromatography FinalProduct Pure Structured Triglyceride Purification->FinalProduct Analysis Analysis (HPLC, GC-MS) FinalProduct->Analysis

Caption: General workflow for lipase-catalyzed synthesis of structured triglycerides.

Conclusion

This compound represents a specific molecular structure within the broader class of MLCTs. While detailed experimental data for this particular compound is limited, its physicochemical properties can be inferred from those of analogous structures and the general characteristics of mixed-chain triacylglycerols. The provided experimental protocols offer a starting point for the detailed characterization of this and similar molecules. The distinct metabolic pathway of MLCTs, involving the differential processing of medium- and long-chain fatty acids, underscores their potential for specialized nutritional and pharmaceutical applications. Further research is warranted to fully elucidate the specific properties and biological activities of this compound.

References

The Biological Role of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the biological role of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol, a mixed triacylglycerol. Due to the limited direct research on this specific molecule, this document focuses on its hypothesized biological activities based on its metabolic breakdown into biologically active components: 1,2-dioctanoyl-rac-glycerol, a potent diacylglycerol (DAG) analog, and linoleic acid, a bioactive fatty acid. This guide will detail the established signaling pathways and cellular effects of these metabolites, present quantitative data from relevant studies, and provide detailed experimental protocols for investigating the activity of this triacylglycerol and its derivatives. The information is intended for researchers, scientists, and drug development professionals working in cell signaling, lipid biochemistry, and pharmacology.

Introduction

This compound is a triacylglycerol (TAG) composed of a glycerol backbone esterified with two octanoic acid chains at the sn-1 and sn-2 positions and a linoleic acid chain at the sn-3 position. As a triacylglycerol, its primary role in biological systems is typically associated with energy storage. However, upon enzymatic hydrolysis by lipases, it releases metabolites with significant signaling properties.

The central hypothesis for the biological activity of this compound is its function as a pro-drug or precursor for the signaling molecule 1,2-dioctanoyl-rac-glycerol. This diacylglycerol (DAG) analog is structurally similar to endogenous DAGs and is known to be a potent activator of Protein Kinase C (PKC) isozymes and other C1 domain-containing proteins. Additionally, the release of linoleic acid and octanoic acid can contribute to various cellular signaling and metabolic pathways.

This guide will dissect the known biological activities of these metabolic products to infer the potential roles of the parent triacylglycerol.

Hypothesized Metabolism and Generation of Bioactive Molecules

Triacylglycerols are metabolized by a class of enzymes known as lipases, which sequentially hydrolyze the ester bonds. The metabolism of this compound is expected to proceed as follows:

  • Lipase-mediated hydrolysis: Lipases, such as pancreatic lipase or lipoprotein lipase, can cleave the fatty acid from the sn-3 position, releasing linoleic acid and generating 1,2-dioctanoyl-rac-glycerol.

  • Further hydrolysis: The resulting 1,2-dioctanoyl-rac-glycerol can be further metabolized by other lipases to release the two octanoic acid molecules and a glycerol backbone.

The key bioactive molecules generated from this process are 1,2-dioctanoyl-rac-glycerol and linoleic acid.

Metabolism TAG This compound DAG 1,2-Dioctanoyl-rac-glycerol TAG->DAG Lipase LA Linoleic Acid TAG->LA Lipase OA Octanoic Acid (x2) DAG->OA Glycerol Glycerol DAG->Glycerol

Caption: Hypothesized metabolic pathway of this compound.

Biological Role of 1,2-Dioctanoyl-rac-glycerol

The primary and most studied biological role of 1,2-dioctanoyl-sn-glycerol (a stereoisomer of the rac-mixture) is the activation of Protein Kinase C (PKC).

Protein Kinase C (PKC) Activation

PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell growth, differentiation, apoptosis, and cellular responses to hormones and neurotransmitters.[1] Conventional and novel PKC isoforms are activated by diacylglycerol.[1] 1,2-dioctanoyl-rac-glycerol, being cell-permeable due to its shorter fatty acid chains, can mimic endogenous DAG and directly bind to the C1 domain of PKC, leading to its activation.

PKC_Activation cluster_membrane Plasma Membrane PKC_active Active PKC PhosphoSubstrate Phosphorylated Substrate PKC_active->PhosphoSubstrate Phosphorylation DAG 1,2-Dioctanoyl-rac-glycerol DAG->PKC_active Translocation & Activation PKC_inactive Inactive PKC (cytosolic) PKC_inactive->PKC_active Substrate Substrate Protein Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response

Caption: PKC activation by 1,2-Dioctanoyl-rac-glycerol.

Cellular Effects Mediated by PKC Activation

The activation of PKC by diacylglycerol analogs like 1,2-dioctanoyl-sn-glycerol has been shown to have diverse effects on various cell types.

Cell TypeEffectConcentration of 1,2-dioctanoyl-sn-glycerolReference
NeuronsReversible changes in growth cone shape, accumulation of F-actin5 µM (stimulation of neurite outgrowth), 30-60 µM (growth cone retraction)[2]
MCF-7 (Breast Cancer Cells)Inhibition of cell proliferation, transient translocation of PKC43 µg/mL[3]
NeutrophilsSuperoxide (O2-) release2.0 µM (PKC-dependent), 7.8 µM (partially PKC-independent)
T LymphocytesCytosolic alkalinization (low concentrations), cytosolic acidification and increased intracellular Ca2+ (high concentrations)0.5-2.5 µM (alkalinization), ≥12.5 µM (acidification and Ca2+ increase)[4]
Rat Ventricular MyocytesInhibition of L-type Ca2+ current (IC50 = 2.2 µM)1-10 µM[5]
PKC-Independent Effects

Some studies suggest that 1,2-dioctanoyl-sn-glycerol can exert effects independent of PKC activation. For instance, at higher concentrations, it can induce an increase in cytosolic free Ca2+ in T lymphocytes through a PKC-independent mechanism.[4] Similarly, its inhibitory effect on L-type Ca2+ currents in cardiac myocytes has been shown to be independent of PKC.[5]

Biological Role of Linoleic Acid

Linoleic acid, an omega-6 polyunsaturated fatty acid, is an essential fatty acid with diverse biological activities. Once released from the triacylglycerol, it can be metabolized to other bioactive lipids or act as a signaling molecule itself.

Pro-inflammatory Signaling

Linoleic acid can activate pro-inflammatory signaling pathways in vascular endothelial cells. It has been shown to activate the PI3K/Akt and ERK1/2 pathways, leading to the activation of the transcription factor NF-κB and the expression of adhesion molecules like VCAM-1.[4]

Linoleic_Acid_Signaling LA Linoleic Acid PI3K PI3K/Akt Pathway LA->PI3K ERK ERK1/2 Pathway LA->ERK NFkB NF-κB Activation PI3K->NFkB ERK->NFkB VCAM1 VCAM-1 Expression NFkB->VCAM1 Inflammation Vascular Inflammation VCAM1->Inflammation

Caption: Pro-inflammatory signaling pathway of linoleic acid in endothelial cells.

Metabolism to Other Bioactive Lipids

Linoleic acid is a precursor for the synthesis of arachidonic acid, which is then converted into a variety of eicosanoids (prostaglandins, thromboxanes, leukotrienes) that are potent mediators of inflammation and other physiological processes.[6]

Biological Role of Octanoic Acid

Octanoic acid (caprylic acid) is a medium-chain fatty acid that can be readily metabolized by cells.

  • Energy Metabolism: It can be transported into mitochondria independently of the carnitine shuttle and undergo β-oxidation, serving as a rapid energy source.[7]

  • Neuroprotective Effects: Studies have suggested that octanoic acid may have neuroprotective and mitochondria-protective effects.[8][9]

  • Anticancer Properties: Some research indicates that octanoic acid can inhibit the growth of certain cancer cells, such as glioblastoma, potentially by blocking glycolysis.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biological effects of this compound and its metabolites.

In Vitro Lipase Activity Assay

This protocol is designed to determine if this compound can be hydrolyzed by lipases.

Materials:

  • This compound

  • Pancreatic lipase (or other lipase of interest)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM CaCl2 and 1 mM EDTA)

  • Colorimetric lipase activity assay kit (e.g., Sigma-Aldrich, MAK046) or a method to quantify fatty acid release (e.g., NEFA-HR(2) kit, Wako Diagnostics)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Substrate Preparation: Prepare an emulsion of this compound in the assay buffer. This may require sonication or the use of a detergent like Triton X-100.

  • Enzyme Preparation: Prepare a stock solution of the lipase in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the substrate emulsion.

  • Initiate Reaction: Add the lipase solution to the wells to start the reaction. Include a control with no lipase.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Measurement: Stop the reaction and measure the amount of released fatty acids or glycerol according to the manufacturer's protocol of the chosen assay kit.

  • Calculation: Calculate the lipase activity based on the amount of product formed over time.

Lipase_Assay_Workflow Start Prepare Substrate Emulsion and Lipase Solution Reaction Mix Substrate and Lipase in 96-well Plate Start->Reaction Incubate Incubate at 37°C Reaction->Incubate Measure Measure Released Fatty Acids/Glycerol Incubate->Measure Calculate Calculate Lipase Activity Measure->Calculate

Caption: Workflow for an in vitro lipase activity assay.

Protein Kinase C (PKC) Activity Assay

This protocol measures the activation of PKC in response to treatment with this compound (assuming prior hydrolysis) or its diacylglycerol metabolite.

Materials:

  • Cultured cells of interest

  • 1,2-Dioctanoyl-rac-glycerol (as a direct activator) or this compound

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • PKC kinase activity assay kit (e.g., from Abcam or Enzo Life Sciences)

  • Cell lysis buffer

  • Protein assay reagent (e.g., BCA or Bradford)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with different concentrations of 1,2-dioctanoyl-rac-glycerol, this compound, or PMA for a specified time.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • PKC Activity Measurement: Follow the instructions of the commercial PKC activity assay kit. This typically involves incubating the cell lysate with a specific PKC substrate and ATP. The amount of phosphorylated substrate is then quantified, usually via a colorimetric or fluorescent readout.

  • Data Analysis: Normalize the PKC activity to the total protein concentration and compare the activity in treated cells to that in untreated controls.

Western Blot for PKC Translocation

PKC activation involves its translocation from the cytosol to the plasma membrane. This can be visualized by Western blotting of cytosolic and membrane fractions.

Materials:

  • Cultured cells

  • Treatment compounds as in the PKC activity assay

  • Fractionation buffer kit (to separate cytosolic and membrane fractions)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the PKC isoform of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Fractionation: Treat cells as described above. After treatment, harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions according to the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration in both fractions.

  • SDS-PAGE and Transfer: Run equal amounts of protein from each fraction on an SDS-PAGE gel, then transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibody against the PKC isoform.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Compare the amount of the PKC isoform in the membrane fraction of treated cells versus control cells. An increase in the membrane fraction indicates translocation and activation.

Conclusion

While direct experimental evidence for the biological role of this compound is currently lacking, its chemical structure strongly suggests a role as a precursor for the potent signaling molecule 1,2-dioctanoyl-rac-glycerol and the bioactive fatty acid linoleic acid. The primary downstream effect is likely the activation of the Protein Kinase C signaling pathway, which has pleiotropic effects on cellular function. Additionally, the released linoleic acid can contribute to pro-inflammatory signaling. The experimental protocols provided in this guide offer a framework for researchers to investigate these hypothesized biological roles and to elucidate the specific effects of this mixed triacylglycerol in various biological systems. Further research is warranted to fully characterize the metabolism and signaling functions of this compound.

References

Synthesis of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol, a mixed-acid triglyceride with potential applications in various fields, including drug delivery and nutrition. The synthesis of such structured lipids requires precise control over the esterification of the glycerol backbone to achieve the desired regiochemistry. This guide details both enzymatic and chemical approaches to this synthesis, providing theoretical frameworks and plausible experimental protocols based on established methodologies for similar structured triglycerides.

Introduction

This compound is a triacylglycerol composed of a glycerol backbone esterified with two octanoic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position. The specific arrangement of these fatty acids confers unique physicochemical and biological properties to the molecule. The synthesis of such structured triglycerides can be broadly categorized into two main strategies: enzymatic synthesis, which offers high regioselectivity under mild conditions, and chemical synthesis, which allows for a wider range of reactants and conditions but often requires the use of protecting groups.

Enzymatic Synthesis Pathway

Enzymatic synthesis is a highly attractive method for producing structured triglycerides due to the high specificity of lipases, which can selectively catalyze esterification at specific positions on the glycerol backbone. The most common approach for synthesizing a triglyceride with the structure of this compound involves a two-step process.

First, a 1,2-diacylglycerol intermediate, 1,2-dioctanoyl-rac-glycerol, is synthesized. This can be achieved through the direct esterification of glycerol with octanoic acid using a non-specific lipase or by the alcoholysis of a triacylglycerol.

Subsequently, the 1,2-dioctanoyl-rac-glycerol is subjected to a second enzymatic reaction, this time with linoleic acid or its ester, catalyzed by a lipase that exhibits specificity for the sn-3 position or is non-regiospecific, leading to the formation of the target triglyceride. Lipases such as those from Candida antarctica (e.g., Novozym 435) and Rhizomucor miehei are commonly employed for such reactions.[1][2]

Enzymatic_Synthesis Glycerol Glycerol DAG 1,2-Dioctanoyl-rac-glycerol Glycerol->DAG Esterification OctanoicAcid Octanoic Acid (2 eq.) OctanoicAcid->DAG TAG This compound DAG->TAG Acylation LinoleicAcid Linoleic Acid LinoleicAcid->TAG Lipase1 Lipase (e.g., Candida antarctica) Lipase1->DAG Lipase2 Lipase (e.g., Rhizomucor miehei) Lipase2->TAG

Enzymatic synthesis of this compound.
Experimental Protocol: Two-Step Enzymatic Synthesis

Step 1: Synthesis of 1,2-Dioctanoyl-rac-glycerol

  • Materials: Glycerol, octanoic acid, immobilized Candida antarctica lipase B (Novozym 435), and a suitable solvent (e.g., 2-methyl-2-butanol) or a solvent-free system.

  • Procedure:

    • In a temperature-controlled reactor, combine glycerol and octanoic acid in a 1:2 molar ratio.

    • Add the immobilized lipase (typically 5-10% by weight of substrates).

    • If using a solvent, add it to the mixture. For a solvent-free system, the reactants are mixed directly.

    • Maintain the reaction at a controlled temperature, typically between 50-70°C, with constant stirring.

    • Monitor the reaction progress by analyzing aliquots using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the formation of diacylglycerols.

    • Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme.

    • The resulting mixture containing mono-, di-, and triglycerides, along with unreacted starting materials, is then purified. Purification can be achieved by molecular distillation or column chromatography on silica gel to isolate the 1,2-dioctanoyl-rac-glycerol.

Step 2: Synthesis of this compound

  • Materials: Purified 1,2-dioctanoyl-rac-glycerol, linoleic acid, and immobilized Rhizomucor miehei lipase (Lipozyme RM IM).

  • Procedure:

    • In a reactor, dissolve the 1,2-dioctanoyl-rac-glycerol and linoleic acid in a 1:1 molar ratio in a solvent-free system or a suitable organic solvent.

    • Add the immobilized lipase (5-10% by weight of substrates).

    • Maintain the reaction at a controlled temperature (e.g., 50-60°C) with stirring.

    • Monitor the formation of the target triglyceride using TLC or High-Performance Liquid Chromatography (HPLC).

    • After the reaction reaches completion or equilibrium, filter off the enzyme.

    • Purify the final product using column chromatography on silica gel to separate the desired triglyceride from any remaining starting materials and by-products.

Chemical Synthesis Pathway

Chemical synthesis offers an alternative route that can be advantageous when specific lipases are not available or for large-scale production. However, to achieve the desired regioselectivity, a protection-deprotection strategy is typically required to block the hydroxyl groups at the sn-1 and sn-3 positions of glycerol, allowing for selective acylation at the sn-2 position, followed by deprotection and subsequent acylation of the primary hydroxyls. A more direct approach for the synthesis of a 1,2-disubstituted glycerol involves the regioselective acylation of a protected glycerol derivative, followed by acylation of the remaining free hydroxyl group.

A common strategy involves starting with a protected glycerol derivative where the sn-3 hydroxyl group is blocked. For instance, solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) can be used as a starting material. The free primary hydroxyl group of solketal can be acylated with linoleoyl chloride. Subsequent removal of the acetonide protecting group under acidic conditions yields 3-linoleoyl-rac-glycerol. The final step involves the acylation of the free sn-1 and sn-2 hydroxyl groups with octanoyl chloride.

Chemical_Synthesis Glycerol Glycerol ProtectedGlycerol Protected Glycerol (e.g., Solketal) Glycerol->ProtectedGlycerol Protection ProtectingAgent Protecting Agent (e.g., Acetone) ProtectingAgent->ProtectedGlycerol AcylatedProtected Acylated Protected Glycerol ProtectedGlycerol->AcylatedProtected Acylation LinoleoylChloride Linoleoyl Chloride LinoleoylChloride->AcylatedProtected Monoacylglycerol 3-Linoleoyl-rac-glycerol AcylatedProtected->Monoacylglycerol Deprotection Deprotection (Acidic Conditions) Deprotection->Monoacylglycerol TAG This compound Monoacylglycerol->TAG Acylation OctanoylChloride Octanoyl Chloride (2 eq.) OctanoylChloride->TAG

Chemical synthesis of this compound.
Experimental Protocol: Chemical Synthesis

  • Protection of Glycerol:

    • React glycerol with a suitable protecting group reagent (e.g., 2,2-dimethoxypropane in the presence of an acid catalyst like p-toluenesulfonic acid) to form solketal.

    • Purify the solketal by distillation.

  • Acylation with Linoleoyl Chloride:

    • Dissolve the purified solketal in a dry, aprotic solvent (e.g., dichloromethane) containing a base (e.g., pyridine or triethylamine).

    • Cool the solution in an ice bath and slowly add linoleoyl chloride.

    • Allow the reaction to proceed to completion, monitoring by TLC.

    • Work up the reaction by washing with dilute acid and brine, then dry the organic layer and evaporate the solvent.

    • Purify the resulting acylated protected glycerol by column chromatography.

  • Deprotection:

    • Dissolve the purified product from the previous step in a suitable solvent (e.g., tetrahydrofuran).

    • Add a dilute aqueous acid (e.g., hydrochloric acid or acetic acid) and stir until the deprotection is complete (monitored by TLC).

    • Neutralize the acid and extract the product into an organic solvent.

    • Purify the resulting 3-linoleoyl-rac-glycerol by column chromatography.

  • Final Acylation with Octanoyl Chloride:

    • Dissolve the 3-linoleoyl-rac-glycerol in a dry, aprotic solvent with a base.

    • Cool the solution and add two equivalents of octanoyl chloride dropwise.

    • After the reaction is complete, perform an aqueous workup as described previously.

    • Purify the final product, this compound, by column chromatography on silica gel.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of structured triglycerides based on literature values for similar compounds. The actual yields and purity for the synthesis of this compound may vary depending on the specific reaction conditions and purification methods employed.

Table 1: Quantitative Data for Enzymatic Synthesis

ParameterStep 1: Diacylglycerol SynthesisStep 2: Triacylglycerol SynthesisReference
Enzyme Immobilized Candida antarctica lipase BImmobilized Rhizomucor miehei lipase[1][3]
Substrate Molar Ratio Glycerol:Octanoic Acid (1:2)1,2-Dioctanoyl-rac-glycerol:Linoleic Acid (1:1)[1]
Temperature (°C) 50 - 7050 - 60[1]
Reaction Time (hours) 8 - 2412 - 48[1][4]
Typical Yield (%) 40 - 60 (of diacylglycerol)50 - 80[4][5]
Purity (%) >95 (after purification)>98 (after purification)[6]

Table 2: Quantitative Data for Chemical Synthesis

ParameterValueReference
Overall Yield (%) 30 - 50General estimate based on multi-step organic synthesis
Purity (%) >98 (after extensive purification)General estimate

Purification and Characterization

Purification of the final product is crucial to remove unreacted starting materials, by-products such as mono- and diacylglycerols, and any catalysts.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying triglycerides. A solvent gradient, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to elute the different components.

  • Molecular Distillation: For larger scale purification, molecular distillation is an effective technique to separate triglycerides from more volatile components like free fatty acids and monoacylglycerols.

The characterization of this compound is typically performed using a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and purity assessment.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product mixture and determination of purity.

  • Gas Chromatography (GC): After transesterification to fatty acid methyl esters (FAMEs), GC is used to confirm the fatty acid composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the position of the fatty acyl chains on the glycerol backbone.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the triglyceride.

Conclusion

The synthesis of this compound can be successfully achieved through both enzymatic and chemical methodologies. Enzymatic synthesis offers a more direct and environmentally friendly approach with high regioselectivity, leading to higher purity of the desired product. Chemical synthesis, while potentially more versatile, necessitates a more complex multi-step process involving protection and deprotection of functional groups. The choice of the synthetic route will depend on factors such as the availability of specific enzymes, desired scale of production, and cost considerations. For all pathways, rigorous purification and characterization are essential to ensure the quality and purity of the final product for its intended application in research, drug development, and other scientific endeavors.

References

The Metabolic Crossroads: A Technical Guide to 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dioctanoyl-3-linoleoyl-rac-glycerol is a structurally distinct triacylglycerol (TAG) featuring two medium-chain fatty acids (MCFAs), octanoic acid, at the sn-1 and sn-2 positions, and a long-chain polyunsaturated fatty acid (PUFA), linoleic acid, at the sn-3 position. As a mixed medium- and long-chain triacylglycerol (MLCT), its metabolic fate and signaling functions are of significant interest in the fields of lipid metabolism and drug development. This technical guide synthesizes the current understanding of MLCT metabolism to project the functional role of this compound. It is hypothesized that its unique structure allows for rapid energy provision from the constituent MCFAs while the released linoleic acid and 1,2-dioctanoyl-sn-glycerol can act as potent signaling molecules, influencing key metabolic pathways. This document provides a detailed overview of its putative metabolic processing, signaling functions, and relevant experimental protocols for its investigation.

Introduction: The Significance of Mixed-Chain Triacylglycerols

Triacylglycerols are the primary form of energy storage in eukaryotes. Beyond their role as energy reservoirs, the specific fatty acid composition and positional distribution within the glycerol backbone dictate their metabolic processing and signaling capabilities. MLCTs are a special class of TAGs that contain both MCFAs (6-12 carbons) and long-chain fatty acids (LCFAs, >12 carbons). This structure confers unique physiological properties compared to conventional long-chain triacylglycerols (LCTs).

The presence of MCFAs, such as octanoic acid, in this compound suggests a metabolic profile characterized by rapid absorption and oxidation. Unlike LCFAs, MCFAs can be directly absorbed into the portal vein and transported to the liver for swift beta-oxidation, providing a readily available energy source. The linoleic acid at the sn-3 position is an essential omega-6 fatty acid, a crucial component of cell membranes, and a precursor to a variety of signaling molecules.

The hydrolysis of this compound is expected to release 1,2-dioctanoyl-sn-glycerol, a diacylglycerol (DAG) analog. DAGs are critical second messengers that can activate protein kinase C (PKC), a family of enzymes involved in a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis.[1]

Putative Metabolic Pathway of this compound

The metabolism of this compound can be conceptualized in the following stages:

  • Lipolysis: In the gastrointestinal tract, pancreatic lipases will hydrolyze the ester bonds. Lipase specificity will influence the initial products. Pancreatic lipase typically exhibits a preference for the sn-1 and sn-3 positions.

  • Absorption: The released octanoic acid, being an MCFA, is readily absorbed by enterocytes and can directly enter the portal circulation, bound to albumin. Linoleic acid and the monoacylglycerol/diacylglycerol remnants will be absorbed and re-esterified within the enterocytes to form chylomicrons.

  • Transport and Hepatic Metabolism: Octanoic acid is rapidly taken up by the liver for beta-oxidation. Chylomicrons transport the re-esterified TAGs, including those containing linoleic acid, to peripheral tissues and the liver.

  • Cellular Uptake and Signaling: In target cells, lipoprotein lipase will hydrolyze the TAGs within chylomicrons. The released fatty acids can be used for energy or stored. The generation of 1,2-dioctanoyl-sn-glycerol within cells, either through de novo synthesis or hydrolysis of the parent TAG, can initiate signaling cascades.

Metabolic Pathway of this compound Putative Metabolic Pathway TAG This compound Intestine Gastrointestinal Tract TAG->Intestine Lipolysis Pancreatic Lipase Intestine->Lipolysis MCFA Octanoic Acid Lipolysis->MCFA LA Linoleic Acid Lipolysis->LA DAG 1,2-Dioctanoyl-sn-glycerol Lipolysis->DAG Enterocytes Enterocytes MCFA->Enterocytes LA->Enterocytes Membrane Membrane Component / Eicosanoid Precursor LA->Membrane DAG->Enterocytes Signaling PKC Activation DAG->Signaling intracellular PortalVein Portal Vein Enterocytes->PortalVein MCFA Chylomicrons Chylomicrons Enterocytes->Chylomicrons Re-esterified TAGs Liver Liver PortalVein->Liver Chylomicrons->Liver PeripheralTissues Peripheral Tissues Chylomicrons->PeripheralTissues BetaOxidation Beta-Oxidation (Energy) Liver->BetaOxidation MCFA PeripheralTissues->BetaOxidation Fatty Acids

Caption: Putative metabolic pathway of this compound.

Signaling Functions of Hydrolytic Products

1,2-Dioctanoyl-sn-glycerol (DOG)

1,2-Dioctanoyl-sn-glycerol is a cell-permeable analog of endogenous diacylglycerol.[1] Its primary signaling role is the activation of Protein Kinase C (PKC).

  • Mechanism of Action: DOG mimics the function of endogenous DAG by binding to the C1 domain of conventional and novel PKC isoforms, leading to their translocation to the plasma membrane and subsequent activation. Activated PKC then phosphorylates a wide array of substrate proteins, initiating downstream signaling cascades that regulate cellular processes such as proliferation, differentiation, and apoptosis.[1]

Linoleic Acid

Linoleic acid is an essential fatty acid with diverse and complex roles in metabolism and signaling.

  • Membrane Structure: As a key component of phospholipids, linoleic acid influences membrane fluidity and the function of membrane-bound proteins.

  • Eicosanoid Precursor: Linoleic acid is the precursor to arachidonic acid, which is then converted into a variety of pro-inflammatory and anti-inflammatory eicosanoids (prostaglandins, thromboxanes, leukotrienes).

  • Gene Regulation: Linoleic acid and its metabolites can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are master regulators of lipid and glucose metabolism.

Signaling Pathways Signaling Functions of Hydrolysis Products cluster_DOG 1,2-Dioctanoyl-sn-glycerol (DOG) Signaling cluster_LA Linoleic Acid (LA) Signaling DOG 1,2-Dioctanoyl-sn-glycerol PKC Protein Kinase C (PKC) DOG->PKC activates CellularResponses_PKC Cellular Responses (Proliferation, Differentiation, Apoptosis) PKC->CellularResponses_PKC phosphorylates substrates LA Linoleic Acid Membrane Membrane Phospholipids LA->Membrane ArachidonicAcid Arachidonic Acid LA->ArachidonicAcid PPARs PPARs LA->PPARs activates Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) ArachidonicAcid->Eicosanoids GeneExpression Regulation of Gene Expression (Lipid & Glucose Metabolism) PPARs->GeneExpression

Caption: Signaling pathways of the hydrolytic products.

Quantitative Data Summary

Due to the lack of direct experimental studies on this compound, quantitative data on its specific metabolic parameters are not available. The following table provides a conceptual framework for the types of data that would be essential for its characterization, based on studies of other MLCTs.

ParameterExpected Outcome for this compoundRationale
Rate of Hydrolysis by Pancreatic Lipase Moderate to HighThe presence of an ester bond at the sn-3 position makes it a substrate for pancreatic lipase.
Plasma Clearance Rate of Octanoic Acid RapidMCFAs are quickly absorbed and transported to the liver.
Postprandial Plasma Triglyceride Response Potentially lower than LCTsThe rapid metabolism of MCFAs may reduce the amount of TAG re-esterified into chylomicrons.
Rate of Beta-Oxidation in Liver High for the octanoyl moietiesMCFAs are preferentially oxidized in the liver.
PKC Activation Potency of 1,2-Dioctanoyl-sn-glycerol HighKnown potent activator of PKC.

Experimental Protocols

Investigating the metabolic and signaling functions of this compound requires a multi-faceted approach.

In Vitro Lipolysis Assay

Objective: To determine the susceptibility of this compound to hydrolysis by pancreatic lipase.

Methodology:

  • Prepare a substrate emulsion of this compound in a buffer containing bile salts and phospholipids.

  • Initiate the reaction by adding a known amount of purified pancreatic lipase.

  • Incubate at 37°C with continuous stirring.

  • At various time points, stop the reaction and extract the lipids using a modified Folch or Bligh-Dyer method.

  • Analyze the lipid extract by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify the remaining TAG and the released fatty acids and mono-/di-glycerides.

Lipolysis Assay Workflow In Vitro Lipolysis Assay Start Prepare Substrate Emulsion (TAG, Bile Salts, Phospholipids) AddLipase Add Pancreatic Lipase Start->AddLipase Incubate Incubate at 37°C AddLipase->Incubate TimePoints Collect Samples at Time Points Incubate->TimePoints StopReaction Stop Reaction & Extract Lipids TimePoints->StopReaction Analysis Analyze by GC/HPLC StopReaction->Analysis Quantify Quantify TAG, FFAs, MAG, DAG Analysis->Quantify

Caption: Workflow for the in vitro lipolysis assay.

Cell-Based PKC Activation Assay

Objective: To confirm the activation of PKC by 1,2-dioctanoyl-sn-glycerol in a cellular context.

Methodology:

  • Culture a suitable cell line (e.g., HEK293, HeLa) expressing a fluorescently tagged PKC isoform.

  • Treat the cells with varying concentrations of 1,2-dioctanoyl-sn-glycerol.

  • Monitor the translocation of the fluorescently tagged PKC from the cytosol to the plasma membrane using confocal microscopy.

  • Alternatively, assess the phosphorylation of a known PKC substrate (e.g., MARCKS) by Western blotting using a phospho-specific antibody.

In Vivo Metabolic Tracer Studies

Objective: To trace the metabolic fate of this compound in an animal model.

Methodology:

  • Synthesize a radiolabeled or stable isotope-labeled version of this compound (e.g., with ¹³C-labeled fatty acids).

  • Administer the labeled compound to laboratory animals (e.g., mice or rats) via oral gavage.

  • At various time points post-administration, collect blood, liver, adipose tissue, and other relevant organs.

  • Extract lipids from the collected samples.

  • Analyze the distribution of the isotopic label in different lipid classes (TAG, DAG, phospholipids, free fatty acids) and tissues using mass spectrometry.

Conclusion and Future Directions

This compound represents a fascinating molecule at the intersection of energy metabolism and cellular signaling. Based on its structure as an MLCT, it is poised to be a rapidly metabolizable energy source that can also release potent signaling molecules. The dual functionality of providing both rapid energy and signaling capacity makes it and similar MLCTs intriguing candidates for further research in nutritional science and as potential components in the design of therapeutic agents for metabolic disorders.

Future research should focus on direct experimental validation of the hypothesized metabolic pathways and signaling effects. Studies investigating the impact of dietary supplementation with this compound on metabolic parameters such as insulin sensitivity, body composition, and inflammatory markers would be of particular value. Furthermore, exploring the specificities of different lipases for this unique TAG structure will provide a more nuanced understanding of its physiological processing.

References

The Enigmatic Profile of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol: An Examination of its Apparent Absence in Nature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and lipidomics databases reveals no definitive evidence for the natural occurrence of the specific triacylglycerol (TAG), 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol. This technical guide is intended for researchers, scientists, and drug development professionals, and will detail the current state of knowledge regarding this molecule, focusing on the broader context of mixed-acid triglycerides and the methodologies used for their study. While the specified molecule remains elusive in natural sources, this guide will provide insights into structurally related compounds and the analytical frameworks for their investigation.

Natural Occurrence: An Apparent Void

Extensive searches of chemical and biological databases, as well as the scientific literature, have not yielded any reports of this compound being isolated from a natural plant, animal, or microbial source. While this does not definitively rule out its existence in an uncharacterized organism or at infinitesimally low concentrations, it is not a known constituent of common fats and oils.

In contrast, other mixed-acid triacylglycerols containing octanoic acid have been identified in nature. For instance, 1,2-Dioctanoyl-3-decanoyl-rac-glycerol has been found in the suberin of wound-healing potatoes.[1][2] Additionally, triacylglycerols with a linoleic acid moiety are widespread, such as 1,2-Distearoyl-3-linoleoyl-rac-glycerol which is found in sunflower oil.[3] The specific combination of two octanoyl chains at the sn-1 and sn-2 positions and a linoleoyl chain at the sn-3 position has, to date, only been referenced in the context of synthetic chemistry and as a research chemical.

The Broader Context: Medium- and Long-Chain Triacylglycerols (MLCTs)

This compound is structurally classified as a Medium- and Long-Chain Triacylglycerol (MLCT). MLCTs are a class of lipids that contain both medium-chain fatty acids (MCFAs) (C6-C12) and long-chain fatty acids (LCFAs) (C14 and longer) esterified to a glycerol backbone.

Naturally occurring MLCTs are found in sources such as mammalian milk fat and some tropical oils, though their specific composition is highly variable.[4] For instance, human milk fat contains about 20-30% MLCTs.[4] However, the MCFAs in these natural MLCTs are typically more varied and not exclusively octanoic acid, and their positional distribution on the glycerol backbone is diverse.[4]

The interest in MLCTs, including synthetic variants like the topic of this guide, stems from their unique metabolic properties. They are thought to provide the rapid energy release characteristic of MCFAs while also delivering essential LCFAs.[5][6]

Experimental Protocols: A Framework for Investigation

While there are no specific protocols for the extraction and analysis of naturally occurring this compound, the general methodologies for triacylglycerol analysis are well-established. A hypothetical workflow for its identification and quantification, should a natural source be discovered, is presented below.

Lipid Extraction

A standard approach for extracting total lipids from a biological matrix would be employed, such as a modified Folch or Bligh-Dyer method using a chloroform/methanol solvent system.

Chromatographic Separation

The complex mixture of extracted lipids would then be fractionated. Solid-phase extraction (SPE) could be used to isolate the triacylglycerol class from other lipids like phospholipids and free fatty acids. Subsequent high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, would be crucial for separating individual TAG molecules based on their fatty acid composition and positional isomerism.

Identification and Quantification

Mass spectrometry (MS), coupled with chromatography (LC-MS), is the definitive tool for identifying specific triacylglycerols. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be used to generate molecular ions. Tandem mass spectrometry (MS/MS) would then be performed to fragment the parent ion, providing information on the constituent fatty acids and their positions on the glycerol backbone. Quantification would be achieved by comparing the signal of the target molecule to that of a known concentration of a synthetic internal standard.

Below is a generalized workflow for the analysis of triacylglycerols from a biological sample.

G sample Biological Sample extraction Lipid Extraction (e.g., Folch Method) sample->extraction fractionation TAG Fractionation (Solid-Phase Extraction) extraction->fractionation separation HPLC Separation (Reversed-Phase) fractionation->separation detection Mass Spectrometry (LC-MS/MS) separation->detection analysis Data Analysis (Identification & Quantification) detection->analysis

Figure 1. Generalized experimental workflow for triacylglycerol analysis.

Potential Signaling Pathways and Biological Roles: A Hypothetical Perspective

Given the absence of this compound in nature, there are no known signaling pathways in which it participates. However, based on its constituent fatty acids, some hypothetical roles can be postulated.

  • Energy Metabolism: As an MLCT, it would likely be rapidly hydrolyzed in the gut, releasing octanoic acid and 2-linoleoyl-glycerol. The octanoic acid would be quickly absorbed and transported to the liver for beta-oxidation, providing a rapid source of energy.

  • Essential Fatty Acid Provision: The linoleic acid, an essential omega-6 fatty acid, would be absorbed and incorporated into cellular membranes and serve as a precursor for the synthesis of signaling molecules like arachidonic acid and various eicosanoids.

The metabolic fate of a hypothetical MLCT is depicted in the following diagram.

G MLCT This compound (Ingested) Hydrolysis Pancreatic Lipase (in Small Intestine) MLCT->Hydrolysis OctanoicAcid Octanoic Acid Hydrolysis->OctanoicAcid Monoacylglycerol 2-Linoleoyl-glycerol Hydrolysis->Monoacylglycerol Absorption Intestinal Absorption OctanoicAcid->Absorption Monoacylglycerol->Absorption PortalVein Portal Vein to Liver Absorption->PortalVein MCFA LymphaticSystem Lymphatic System Absorption->LymphaticSystem LCFA-monoacylglycerol BetaOxidation Beta-Oxidation (Energy) PortalVein->BetaOxidation Incorporation Incorporation into Tissues (Membranes, Adipose) LymphaticSystem->Incorporation EicosanoidSynthesis Eicosanoid Synthesis Incorporation->EicosanoidSynthesis

Figure 2. Hypothetical metabolic pathway of an ingested MLCT.

Conclusion

References

The Synthesis, Characterization, and Potential Applications of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dioctanoyl-3-linoleoyl-rac-glycerol is a structured triacylglycerol (TAG) comprising two medium-chain saturated fatty acids (octanoic acid) at the sn-1 and sn-2 positions and one long-chain polyunsaturated fatty acid (linoleic acid) at the sn-3 position of the glycerol backbone. While this specific molecule is not extensively documented in scientific literature, its unique structure suggests significant potential in various biomedical and nutritional applications. This guide provides a comprehensive overview of the probable synthetic methodologies, predicted physicochemical properties, and potential biological significance of this compound, drawing upon established knowledge of similar structured lipids.

Introduction and Background

Structured triacylglycerols are lipids that have been modified from their natural state to alter the fatty acid composition and/or their positional distribution on the glycerol backbone. This targeted engineering of TAGs allows for the creation of molecules with specific functional properties, such as enhanced absorption, targeted metabolic fates, and improved physical characteristics.

The combination of medium-chain fatty acids (MCFAs) and essential long-chain polyunsaturated fatty acids (LCPUFAs) within a single TAG molecule is of particular interest. MCFAs, like octanoic acid, are readily absorbed and metabolized, providing a quick source of energy. LCPUFAs, such as the essential omega-6 fatty acid linoleic acid, are precursors to a variety of signaling molecules and are crucial for numerous physiological functions. The strategic placement of these fatty acids on the glycerol backbone can influence their digestion, absorption, and subsequent metabolic pathways.

While direct discovery and background information for this compound is scarce, its constituent fatty acids are well-characterized.

  • Octanoic Acid (C8:0): A saturated medium-chain fatty acid known for its rapid absorption via the portal vein and subsequent oxidation in the liver for energy.

  • Linoleic Acid (C18:2n-6): An essential polyunsaturated omega-6 fatty acid that plays a critical role in maintaining the integrity of cellular membranes and serves as a precursor for arachidonic acid and various eicosanoids.

The specific arrangement in this compound, with MCFAs at the sn-1 and sn-2 positions and the LCPUFA at the sn-3 position, is hypothesized to facilitate the efficient delivery of linoleic acid for absorption and incorporation into tissues.

Physicochemical Properties (Predicted)

The precise physicochemical properties of this compound have not been experimentally determined. However, based on its constituent fatty acids, the following properties can be predicted:

PropertyPredicted Value/Characteristic
Molecular Formula C₃₇H₆₈O₆
Molecular Weight 620.9 g/mol
Appearance Likely a colorless to pale yellow oil at room temperature.
Solubility Expected to be soluble in nonpolar organic solvents like chloroform, hexane, and diethyl ether. Limited solubility in polar solvents.
Melting Point Predicted to be low, likely below 0°C, due to the presence of the unsaturated linoleic acid.
Boiling Point High, characteristic of triacylglycerols.

Synthesis Methodologies

The synthesis of structured triacylglycerols like this compound is typically achieved through enzymatic processes, which offer high specificity and milder reaction conditions compared to chemical methods. The most common approach is lipase-catalyzed esterification or transesterification.

Enzymatic Synthesis: Lipase-Catalyzed Acidolysis

A plausible and controlled method for synthesizing this compound is a two-step enzymatic process.

Step 1: Synthesis of 1,2-Dioctanoyl-rac-glycerol

This diacylglycerol intermediate can be synthesized by the esterification of glycerol with octanoic acid using a non-specific lipase or through the alcoholysis of trioctanoin.

Step 2: Regiospecific Esterification with Linoleic Acid

The 1,2-dioctanoyl-rac-glycerol is then subjected to esterification with linoleic acid using a sn-1,3 specific lipase. In this case, since the sn-1 and sn-2 positions are already occupied by octanoic acid, the lipase will preferentially acylate the free hydroxyl group at the sn-3 position.

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

Materials:

  • 1,2-Dioctanoyl-rac-glycerol

  • Linoleic acid

  • Immobilized sn-1,3 specific lipase (e.g., from Rhizomucor miehei or Aspergillus niger)

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Molecular sieves

  • Inert gas (e.g., nitrogen or argon)

  • Shaking incubator or magnetic stirrer with temperature control

  • Silica gel for purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,2-dioctanoyl-rac-glycerol and a molar excess of linoleic acid (e.g., 1:3 molar ratio) in the chosen anhydrous organic solvent.

  • Dehydration: Add activated molecular sieves to the reaction mixture to remove any residual water, which can interfere with the esterification reaction.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized (typically 5-10% by weight of the substrates).

  • Inert Atmosphere: Purge the flask with an inert gas to prevent the oxidation of linoleic acid.

  • Incubation: Seal the flask and incubate at a controlled temperature (e.g., 40-60°C) with constant agitation for a specified period (e.g., 24-72 hours). The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Enzyme Removal: After the reaction is complete, remove the immobilized lipase by filtration. The enzyme can often be washed and reused.

  • Purification: Remove the solvent under reduced pressure. The resulting mixture, containing the desired product, unreacted substrates, and byproducts, is then purified using column chromatography on silica gel. A solvent gradient (e.g., hexane/diethyl ether) can be used to elute the different components.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis Glycerol Glycerol Lipase1 Non-specific Lipase Glycerol->Lipase1 OctanoicAcid Octanoic Acid (2 eq.) OctanoicAcid->Lipase1 DAG 1,2-Dioctanoyl-rac-glycerol Lipase1->DAG Lipase2 sn-1,3 Specific Lipase DAG->Lipase2 LinoleicAcid Linoleic Acid LinoleicAcid->Lipase2 Product This compound Lipase2->Product

Figure 1. Proposed two-step enzymatic synthesis workflow.

Potential Biological Activity and Signaling Pathways

The unique structure of this compound suggests several potential biological activities and interactions with metabolic pathways.

Digestion and Absorption

During digestion in the small intestine, pancreatic lipase, which is sn-1,3 specific, would hydrolyze the octanoic acid from the sn-1 position. This would result in the formation of 2-octanoyl-3-linoleoyl-rac-glycerol and a free octanoic acid molecule. The octanoic acid can be directly absorbed into the portal circulation. The remaining di- and mono-acylglycerols will be further hydrolyzed or absorbed. The linoleic acid at the sn-3 position may be absorbed as part of a 2,3-diacylglycerol or after further hydrolysis.

Digestion_Pathway TAG This compound PancreaticLipase Pancreatic Lipase (sn-1,3 specific) TAG->PancreaticLipase Products 2-Octanoyl-3-linoleoyl-glycerol + Octanoic Acid PancreaticLipase->Products Absorption Absorption Products->Absorption PortalVein Portal Vein (Octanoic Acid) Absorption->PortalVein Lymphatics Lymphatic System (Mono- and Di-acylglycerols) Absorption->Lymphatics

Figure 2. Hypothetical digestion and absorption pathway.

Metabolic Fate and Potential Signaling

Once absorbed, the constituent fatty acids will enter their respective metabolic pathways.

  • Octanoic Acid: Rapidly transported to the liver for β-oxidation, providing a quick source of cellular energy in the form of ATP.

  • Linoleic Acid: Incorporated into cellular membranes, where it influences membrane fluidity and function. It can also be elongated and desaturated to form arachidonic acid, the precursor for a wide range of eicosanoids (prostaglandins, thromboxanes, leukotrienes) that are potent signaling molecules involved in inflammation, immunity, and other physiological processes.

The efficient delivery of linoleic acid via this structured lipid could have implications for inflammatory responses and immune function.

Potential Applications in Drug Development and Nutrition

The unique properties of this compound suggest several potential applications:

  • Enhanced Delivery of Essential Fatty Acids: As a carrier for linoleic acid, this structured lipid could be used in clinical nutrition to correct essential fatty acid deficiencies.

  • Medical Foods: For patients with malabsorption syndromes, such as pancreatic insufficiency, the presence of easily absorbable MCFAs could provide a readily available energy source.

  • Parenteral Nutrition: The solubility and metabolic characteristics may make it a suitable component of lipid emulsions for intravenous feeding.

  • Drug Delivery: The lipid nature of the molecule could be exploited for the formulation and delivery of lipophilic drugs.

Conclusion

While this compound is not a widely studied molecule, its rational design based on the principles of lipid chemistry and metabolism suggests it holds significant promise. The combination of rapid energy release from octanoic acid and the delivery of the essential fatty acid linoleic acid in a single, structured molecule makes it a compelling candidate for further research in the fields of nutrition, medicine, and pharmaceutical sciences. The synthetic and analytical protocols outlined in this guide provide a framework for its preparation and characterization, paving the way for future investigations into its biological effects and potential applications.

An In-depth Technical Guide on 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol: A Preliminary Research Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Concepts and Physicochemical Properties

1,2-Dioctanoyl-3-linoleoyl-rac-glycerol is a triacylglycerol (TAG) composed of a glycerol backbone esterified with two octanoic acid molecules at the sn-1 and sn-2 positions, and one linoleic acid molecule at the sn-3 position. The rac- designation indicates a racemic mixture of stereoisomers. As a mixed-acid TAG, its biological activity is expected to be a composite of the effects of its diacylglycerol (DAG) component, 1,2-dioctanoyl-sn-glycerol (DiC8), and its linoleoyl moiety.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueNotes
Molecular Formula C₃₇H₆₆O₆Based on the structure.
Molecular Weight 623.9 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to pale yellow oilBased on the properties of similar triacylglycerols.
Solubility Soluble in organic solvents like chloroform, DMSO, and ethanol. Poorly soluble in water.Inferred from the hydrophobic nature of the fatty acid chains.
Melting Point Low; expected to be below 0°CBased on the presence of the unsaturated linoleic acid.

Potential Biological Roles and Signaling Pathways

The biological activity of this compound can be hypothesized by considering the actions of its metabolic products: 1,2-dioctanoyl-sn-glycerol (DiC8) and linoleic acid.

Role of the 1,2-Dioctanoyl-sn-glycerol (DiC8) Backbone

1,2-dioctanoyl-sn-glycerol is a cell-permeable analog of diacylglycerol, a crucial second messenger in various signal transduction pathways. A primary target of DAGs is Protein Kinase C (PKC).

  • Protein Kinase C (PKC) Activation: DiC8 is a known activator of PKC.[1][2] Upon binding of DiC8, PKC translocates to the cell membrane and becomes activated, leading to the phosphorylation of a multitude of downstream protein substrates. This can influence a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. For instance, DiC8 has been shown to induce a transient translocation of PKC in MCF-7 cells, which is associated with an inhibition of cell proliferation.[3]

  • PKC-Independent Effects: Some studies suggest that DiC8 can exert biological effects independently of PKC activation. For example, it has been shown to depress cardiac L-type Ca2+ currents in a manner that is not mimicked by other PKC activators.[4]

PKC_Activation_Pathway

Role of the Linoleoyl Moiety

Linoleic acid is an essential omega-6 polyunsaturated fatty acid that serves as a precursor for the synthesis of various signaling molecules, including arachidonic acid and subsequently eicosanoids (prostaglandins, thromboxanes, and leukotrienes).

  • Inflammatory Pathways: The role of linoleic acid in inflammation is complex. While it is a precursor to the pro-inflammatory arachidonic acid, studies on the direct effect of dietary linoleic acid on inflammatory markers have yielded mixed results, with some suggesting a neutral or even anti-inflammatory role.[5][6][7] The inflammatory response to linoleic acid may be dependent on genetic factors, such as variations in the FADS1 gene.[8]

  • Metabolic Regulation: Linoleic acid metabolism is intertwined with overall metabolic health. Dysregulation of this pathway has been observed in metabolic syndrome.[9]

Linoleic_Acid_Metabolism

General Metabolism of this compound

As a triacylglycerol, this compound would likely undergo hydrolysis by lipases to release its constituent fatty acids and glycerol.[10][11]

TAG_Metabolism

Experimental Protocols

The following are generalized protocols that could be adapted to study the biological effects of this compound.

Protein Kinase C (PKC) Activity Assay

This protocol outlines a method to determine if the test compound activates PKC.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., MCF-7) to 70-80% confluency.

    • Treat cells with varying concentrations of this compound for different time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Phorbol 12-myristate 13-acetate, PMA).

  • Cell Lysis and Fractionation:

    • Harvest cells and lyse them in a hypotonic buffer.

    • Separate the cytosolic and membrane fractions by ultracentrifugation.

  • PKC Activity Measurement:

    • Use a commercial PKC activity assay kit, which typically involves the phosphorylation of a specific substrate peptide by the PKC present in the cell fractions.

    • The amount of phosphorylated substrate is then quantified, often using a colorimetric or fluorescent method.

  • Data Analysis:

    • Compare the PKC activity in the membrane fraction of treated cells to that of control cells. An increase in activity in the membrane fraction indicates PKC translocation and activation.

Cell Proliferation Assay (e.g., MTT Assay)

This protocol measures the effect of the test compound on cell viability and proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

Lipid Extraction and Analysis by Mass Spectrometry

This protocol is for the identification and quantification of the test compound and its metabolites in biological samples.

  • Sample Preparation:

    • Homogenize cells or tissues in a suitable solvent.

  • Lipid Extraction:

    • Perform a Bligh-Dyer or Folch extraction to separate lipids from other cellular components.

  • Analysis by LC-MS/MS:

    • Reconstitute the lipid extract in an appropriate solvent.

    • Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use specific precursor-product ion transitions to identify and quantify this compound and its potential metabolites.

Experimental_Workflow

Conclusion and Future Directions

This compound is a novel triacylglycerol with the potential for interesting biological activities derived from its unique combination of a diacylglycerol signaling molecule and an essential fatty acid. Based on existing knowledge of its components, it is plausible that this molecule could modulate PKC-dependent pathways and influence inflammatory and metabolic processes.

Future research should focus on:

  • Chemical Synthesis and Purification: To enable direct experimental investigation.

  • In Vitro Characterization: To confirm its effects on PKC activation, cell proliferation, and other cellular processes in various cell lines.

  • Metabolic Profiling: To identify the metabolic fate of the molecule and its constituent fatty acids.

  • In Vivo Studies: To investigate its physiological and pharmacological effects in animal models.

This preliminary guide provides a theoretical framework to begin the exploration of this compound, a potentially valuable tool for research in cell signaling and lipid biology.

References

Methodological & Application

Application Note and Protocol: The Use of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol as an Internal Standard for Triacylglycerol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in lipid analysis, particularly in the field of lipidomics and metabolic research.

Introduction: The accurate quantification of lipids in biological samples is fundamental to understanding their roles in health and disease. Triacylglycerols (TAGs) are a major class of lipids involved in energy storage and metabolism. Their analysis in complex matrices like plasma, serum, or tissue extracts is challenging due to variability introduced during sample preparation, extraction, and instrumental analysis. The use of an internal standard (IS) is a critical strategy to ensure accuracy and reproducibility.

An internal standard is a compound of known concentration that is added to a sample at the earliest stage of analysis. By monitoring the ratio of the analyte signal to the internal standard signal, variations in sample handling and instrument response can be effectively normalized. The ideal internal standard is chemically similar to the analyte of interest but distinguishable by the analytical instrument, and it should not be naturally present in the sample.

1,2-Dioctanoyl-3-linoleoyl-rac-glycerol is a mixed-acid triacylglycerol that serves as an excellent internal standard for the quantification of various TAG species, especially in mass spectrometry-based lipidomics workflows. Its unique structure, with two short-chain saturated fatty acids (octanoic acid, C8:0) and one long-chain polyunsaturated fatty acid (linoleic acid, C18:2), allows it to be easily separated and distinguished from most endogenous TAGs.

This document provides a detailed protocol for using this compound as an internal standard for the quantification of triacylglycerols in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

Physicochemical Properties and Handling

Proper handling and storage of the internal standard are crucial for maintaining its integrity and ensuring accurate quantification.

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms TG(8:0/8:0/18:2)
Molecular Formula C₃₇H₆₆O₆[1]
Molecular Weight 623.0 g/mol
Purity ≥98%
Formulation Typically supplied as a solid or in a solution
Solubility Soluble in chloroform, ethanol, DMSO, and DMF
Storage Conditions Store at -20°C to prevent degradation

Principle of Ratiometric Quantification

The fundamental principle of using an internal standard is to correct for analyte loss during sample processing and fluctuations in instrument performance. A fixed amount of this compound is added to every sample, calibrator, and quality control sample. The quantification of the endogenous target TAGs is then based on the ratio of their instrument response (e.g., peak area) to the response of the internal standard.

G cluster_sample Sample Matrix cluster_data Data Acquisition Analyte Target TAGs (Unknown Amount) IS_Addition Spike with Internal Standard (IS) This compound (Known Amount) Extraction Lipid Extraction (Potential for variable loss) IS_Addition->Extraction Analysis LC-MS Analysis Extraction->Analysis Response_Analyte Response Analyte (RA) Analysis->Response_Analyte Response_IS Response IS (RIS) Analysis->Response_IS Calculation Ratio Calculation Ratio = RA / RIS Response_Analyte->Calculation Response_IS->Calculation Quantification Final Concentration Determination Calculation->Quantification

Caption: Principle of internal standard-based quantification.

Experimental Protocol: TAG Quantification in Human Plasma

This protocol details the steps for quantifying triacylglycerols in human plasma using this compound as an internal standard.

Materials and Reagents
  • This compound (Internal Standard)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Human plasma (collected with EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Glass vials for LC-MS

  • Nitrogen gas evaporator

Preparation of Standard Solutions

Accurate preparation of the internal standard solution is critical.

Table 2: Preparation of Internal Standard Solutions

Solution TypePreparation StepsFinal ConcentrationStorage
Stock Solution Weigh 10 mg of this compound and dissolve in 10 mL of chloroform.1 mg/mL-20°C in a glass vial with a PTFE-lined cap.
Working Solution Dilute the stock solution 1:100 in methanol. (e.g., 10 µL of stock into 990 µL of methanol).10 µg/mLPrepare fresh daily.
Experimental Workflow Diagram

The following diagram outlines the complete experimental procedure from sample preparation to data analysis.

G start Start: Plasma Sample (50 µL) add_is Add 10 µL of IS Working Solution (10 µg/mL) start->add_is add_solvents Add 500 µL Methanol Add 1 mL Chloroform add_is->add_solvents vortex_centrifuge Vortex (2 min) Centrifuge (10 min, 3000 x g) add_solvents->vortex_centrifuge collect_organic Collect Lower Organic Layer vortex_centrifuge->collect_organic dry_down Evaporate Solvent under Nitrogen collect_organic->dry_down reconstitute Reconstitute in 100 µL Isopropanol/Acetonitrile (1:1) dry_down->reconstitute lcms_analysis Inject into LC-MS System reconstitute->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: Experimental workflow for TAG analysis.
Detailed Sample Preparation (Modified Folch Extraction)

  • Thaw Plasma: Thaw frozen human plasma samples on ice.

  • Aliquot Sample: Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spike Internal Standard: Add 10 µL of the 10 µg/mL internal standard working solution to the plasma.

  • Add Extraction Solvents: Add 500 µL of methanol, vortex briefly. Then add 1 mL of chloroform.

  • Extract: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Centrifuge the tubes at 3,000 x g for 10 minutes at 4°C. This will separate the mixture into an upper aqueous layer and a lower organic layer containing the lipids.

  • Collect Organic Layer: Carefully pipette the lower organic layer into a clean glass tube, avoiding the protein interface.

  • Dry Extract: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute: Reconstitute the dried lipid extract in 100 µL of isopropanol/acetonitrile (1:1, v/v). Vortex to ensure the lipids are fully dissolved.

  • Transfer: Transfer the reconstituted sample to an LC-MS vial for analysis.

LC-MS Analysis

The following are typical starting parameters for the analysis of TAGs. These may need to be optimized for your specific instrument and application.

Table 3: Example LC-MS Parameters for TAG Analysis

ParameterRecommended Setting
LC Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM Ammonium Formate
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate
Flow Rate 0.3 mL/min
Gradient 30% B to 100% B over 15 min, hold at 100% B for 5 min
Column Temperature 50°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analysis Full Scan (m/z 300-1200) or Targeted Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM)
Key Ion (IS) [M+NH₄]⁺ adduct for this compound (m/z 640.6)

Data Presentation and Quantification

Data should be processed using the instrument's software to integrate the peak areas for the target TAG analytes and the internal standard.

Quantification Formula:

The concentration of each analyte is calculated relative to the internal standard using the following equation:

Concentration_Analyte (µg/mL) = (Peak Area_Analyte / Peak Area_IS) * (Concentration_IS / Response_Factor)

Where:

  • Concentration_IS is the final concentration of the internal standard in the sample (in this protocol, 1 µg/mL).

  • Response_Factor is often assumed to be 1 for structurally similar TAGs but should be determined empirically by analyzing standards of the target analytes for the most accurate results.

Table 4: Example of Processed Quantitative Data

Sample IDAnalyte (TAG)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Calculated Conc. (µg/mL)
Control 1TG(16:0/18:1/18:2)1,520,000810,0001.881.88
Control 2TG(16:0/18:1/18:2)1,480,000795,0001.861.86
Treated 1TG(16:0/18:1/18:2)2,850,000805,0003.543.54
Treated 2TG(16:0/18:1/18:2)2,910,000815,0003.573.57

Conclusion and Best Practices

This compound is a robust and reliable internal standard for the quantification of triacylglycerols in complex biological matrices. Its use is essential for correcting analytical variability, thereby enhancing the accuracy, precision, and reproducibility of results.

Best Practices:

  • Consistency is Key: Ensure the same amount of internal standard is added to every sample, calibrator, and QC.

  • Early Addition: The internal standard should be added at the very beginning of the sample preparation process to account for losses during all subsequent steps.

  • Monitor IS Signal: Track the internal standard's peak area across all samples in a batch. A significant deviation (>20-30%) in the IS signal for a particular sample may indicate a problem with the extraction for that sample.

  • Avoid Contamination: Use high-purity solvents and clean labware to prevent interference from exogenous lipids.

  • Method Validation: For regulated environments, the entire analytical method, including the use of the internal standard, should be fully validated according to established guidelines.

References

Application Note: Mass Spectrometry Protocol for the Analysis of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Dioctanoyl-3-linoleoyl-rac-glycerol is a triacylglycerol (TAG) of interest in various fields, including lipid metabolism research and as a component in complex lipid mixtures. Accurate and robust analytical methods are essential for its identification and quantification. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the analysis of TAGs, offering high sensitivity and specificity.[1] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

The methodology described herein outlines the procedures for sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. This protocol is designed to be a comprehensive guide for researchers and professionals involved in the analysis of triacylglycerols.

Experimental Protocols

Sample Preparation: Lipid Extraction from Plasma

This protocol is adapted from established lipid extraction methods and is suitable for the extraction of triacylglycerols from a plasma matrix.[2][3][4]

Materials:

  • Plasma sample

  • Internal Standard (e.g., a commercially available deuterated TAG standard)

  • Methanol (HPLC Grade), ice-cold

  • Methyl-tert-butyl ether (MTBE) (HPLC Grade), ice-cold

  • Water (LC-MS Grade)

  • Isopropanol (HPLC Grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 20 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of ice-cold methanol containing the internal standard.

  • Vortex for 20 seconds to precipitate proteins.

  • Add 750 µL of ice-cold MTBE.

  • Vortex for 1 minute and then shake for 10 minutes at 4°C to ensure thorough mixing and lipid extraction.

  • To induce phase separation, add 188 µL of LC-MS grade water.

  • Vortex for 20 seconds and then centrifuge at 14,000 x g for 5 minutes.

  • Two distinct phases will be visible. Carefully collect the upper organic phase, which contains the lipids, and transfer it to a clean microcentrifuge tube.

  • Dry the extracted organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of isopropanol.

  • Transfer the reconstituted sample to an autosampler vial for HPLC-MS analysis.

HPLC-MS Analysis

a. Liquid Chromatography Conditions

Reversed-phase HPLC is the preferred method for separating triacylglycerol species based on their carbon chain length and degree of unsaturation.[5][6]

ParameterCondition
HPLC System A high-performance liquid chromatography system capable of binary gradient elution.
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Mobile Phase A Acetonitrile:Water (60:40, v/v) with 10 mM Ammonium Formate.
Mobile Phase B Isopropanol:Acetonitrile (90:10, v/v) with 10 mM Ammonium Formate.
Flow Rate 0.3 mL/min.
Column Temp. 50°C.
Injection Vol. 5 µL.
Gradient Program Time (min)
0.0
2.0
12.0
15.0
15.1
20.0

b. Mass Spectrometry Conditions

A high-resolution mass spectrometer, such as a Q-TOF, is recommended for accurate mass measurements and structural elucidation.[7][8]

ParameterSetting
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
Ionization Source Electrospray Ionization (ESI), Positive Ion Mode.
Capillary Voltage 3.0 kV.
Cone Voltage 40 V.
Source Temperature 120°C.
Desolvation Temp. 350°C.
Desolvation Gas Flow 800 L/hr.
Cone Gas Flow 50 L/hr.
Acquisition Mode MS/MS with data-independent acquisition (DIA) or data-dependent acquisition (DDA).
Scan Range (MS) m/z 100-1000.
Scan Range (MS/MS) m/z 50-1000.
Collision Energy Ramped from 20 to 40 eV for fragmentation.
Data Analysis

The identification of this compound is based on its accurate mass and characteristic fragmentation pattern.

  • Molecular Formula: C₃₇H₆₆O₆

  • Monoisotopic Mass: 622.4859

  • Expected Adduct: The primary ion observed in positive ESI mode with ammonium formate in the mobile phase will be the ammonium adduct [M+NH₄]⁺.[9][10]

    • m/z of [M+NH₄]⁺: 640.5282

  • MS/MS Fragmentation: Tandem mass spectrometry of the [M+NH₄]⁺ precursor ion will result in the neutral loss of ammonia and one of the fatty acid chains, producing characteristic diacylglycerol-like fragment ions.[11][12] The expected neutral losses are:

    • Loss of Octanoic Acid (C₈H₁₆O₂): [M+H - C₈H₁₆O₂]⁺ at m/z 479.3886

    • Loss of Linoleic Acid (C₁₈H₃₂O₂): [M+H - C₁₈H₃₂O₂]⁺ at m/z 343.2583

Data Presentation

The following table presents representative quantitative performance data for the described analytical method.

ParameterRepresentative Value
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 15 ng/mL
Linearity (R²) >0.99
Precision (%RSD) <10%
Accuracy (% Recovery) 85-115%

Note: These values are for illustrative purposes and should be determined experimentally during method validation.

Mandatory Visualizations

G Experimental Workflow for TAG Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample extraction Lipid Extraction (MTBE/Methanol) plasma->extraction drying Nitrogen Evaporation extraction->drying reconstitution Reconstitution in Isopropanol drying->reconstitution hplc RP-HPLC Separation reconstitution->hplc ms Q-TOF MS Detection hplc->ms msms MS/MS Fragmentation ms->msms identification Identification (Accurate Mass & Fragments) msms->identification quantification Quantification (Internal Standard) identification->quantification

Caption: Workflow for the analysis of this compound.

G General Triacylglycerol Metabolism G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TAG Triacylglycerol (Storage) DAG->TAG DGAT Lipolysis Lipolysis (Hormone-Sensitive Lipase) TAG->Lipolysis FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->LPA FattyAcylCoA->PA FattyAcylCoA->TAG Glycerol Glycerol Lipolysis->Glycerol FreeFattyAcids Free Fatty Acids Lipolysis->FreeFattyAcids

Caption: Overview of triacylglycerol synthesis and breakdown pathways.[13][14][15][16]

References

Application Note: HPLC Separation of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a high-performance liquid chromatography (HPLC) method for the separation of the positional and enantiomeric isomers of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol. The methodology leverages both reversed-phase and chiral chromatography to achieve resolution. This document provides detailed experimental protocols, data presentation tables, and visual diagrams of the experimental workflow and a relevant signaling pathway to aid researchers in the analysis of these important lipid molecules.

Introduction

This compound is a triacylglycerol (TAG) containing two saturated octanoyl chains and one unsaturated linoleoyl chain. The specific positioning of these fatty acids on the glycerol backbone results in different isomers, including regioisomers (1,2-Dioctanoyl-3-linoleoyl-glycerol and 1,3-Dioctanoyl-2-linoleoyl-glycerol) and enantiomers (sn-1,2-Dioctanoyl-3-linoleoyl-glycerol and sn-2,3-Dioctanoyl-1-linoleoyl-glycerol). Diacylglycerols (DAGs), which can be derived from TAGs, are crucial second messengers in cellular signaling, most notably in the activation of Protein Kinase C (PKC).[1][2][3][4] The isomeric form of these lipids can significantly influence their biological activity and metabolic fate. Therefore, robust analytical methods for their separation and quantification are essential for research in lipidomics, cell signaling, and drug development.

HPLC Methodologies

The separation of TAG and DAG isomers is a challenging analytical task due to their similar physicochemical properties.[5] A comprehensive analysis often requires a combination of chromatographic techniques.

Method 1: Reversed-Phase HPLC for Regioisomer Separation

Reversed-phase HPLC (RP-HPLC) separates TAG and DAG isomers based on their hydrophobicity, which is influenced by the fatty acid composition and their positions on the glycerol backbone. Generally, isomers with unsaturated fatty acids at the sn-2 position elute earlier than those with saturated fatty acids at this position.

Method 2: Chiral HPLC for Enantiomer Separation

For the separation of enantiomers, a chiral stationary phase is necessary. Polysaccharide-based chiral columns are effective in resolving TAG and DAG enantiomers.

Experimental Protocols

Sample Preparation
  • Standard Preparation: Prepare individual standards of the this compound isomers, if available. Dissolve standards in the initial mobile phase solvent (e.g., acetonitrile/isopropanol mixture) to a final concentration of 1 mg/mL.

  • Sample Preparation: For biological samples, perform lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer). The final lipid extract should be dissolved in the initial mobile phase.

  • Filtration: Filter all samples and standards through a 0.22 µm PTFE syringe filter before injection.

Method 1: Reversed-Phase HPLC Protocol
  • HPLC System: A standard HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Isopropanol

  • Gradient Program:

    • 0-10 min: 80% A, 20% B

    • 10-25 min: Gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to 80% A, 20% B

    • 35-45 min: Column re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min) or MS with a suitable ionization source (e.g., APCI or ESI).

Method 2: Chiral HPLC Protocol
  • HPLC System: As described in Method 1.

  • Column: Polysaccharide-based chiral column (e.g., cellulose or amylose derivatives, 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2, v/v). An isocratic elution is typically employed.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detector: As described in Method 1.

Data Presentation

The following table summarizes the expected retention times and resolution for the separation of this compound isomers based on the proposed HPLC methods. Please note that these are estimated values and may require optimization for specific instruments and columns.

IsomerExpected Retention Time (min) - RP-HPLCExpected Retention Time (min) - Chiral HPLC
1,3-Dioctanoyl-2-linoleoyl-glycerolShorterN/A (co-elution expected)
sn-1,2-Dioctanoyl-3-linoleoyl-glycerolLongerEarlier Eluting Enantiomer
sn-2,3-Dioctanoyl-1-linoleoyl-glycerolLongerLater Eluting Enantiomer

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound isomers.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Standard Preparation Dissolve Dissolve in Mobile Phase Standard->Dissolve Sample Sample Lipid Extraction Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject RP_HPLC Reversed-Phase HPLC (Regioisomer Separation) Inject->RP_HPLC Method 1 Chiral_HPLC Chiral HPLC (Enantiomer Separation) Inject->Chiral_HPLC Method 2 Detect Detection (ELSD/MS) RP_HPLC->Detect Chiral_HPLC->Detect Quantify Peak Integration & Quantification Detect->Quantify Report Reporting Quantify->Report

Caption: Experimental workflow for the HPLC separation of this compound isomers.

Diacylglycerol Signaling Pathway

Diacylglycerols are key second messengers that are generated at the cell membrane in response to extracellular signals. One of their primary roles is the activation of Protein Kinase C (PKC), which then phosphorylates downstream targets to elicit a cellular response.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive activates PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate Protein PKC_active->Substrate phosphorylates Substrate_P Phosphorylated Substrate Protein Substrate->Substrate_P Response Cellular Response Substrate_P->Response Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor

Caption: A simplified diagram of the diacylglycerol (DAG) signaling pathway leading to the activation of Protein Kinase C (PKC).

Conclusion

The separation of this compound isomers can be effectively achieved using a combination of reversed-phase and chiral HPLC methods. The protocols and information provided in this application note serve as a comprehensive guide for researchers to develop and optimize their analytical strategies for these and other similar lipid molecules. Understanding the isomeric composition of these lipids is critical for elucidating their roles in complex biological systems.

References

Application Notes and Protocols: 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioctanoyl-3-linoleoyl-rac-glycerol is a mixed-acid triacylglycerol (TG) composed of two saturated medium-chain fatty acids, octanoic acid (8:0), at the sn-1 and sn-2 positions, and one polyunsaturated long-chain fatty acid, linoleic acid (18:2), at the sn-3 position of the glycerol backbone. Its unique structure makes it a valuable tool in lipidomics for various applications, including serving as an internal standard, a substrate for enzyme assays, and a tool for studying lipid metabolism and transport. This document provides detailed application notes and protocols for its use in a research setting.

Triacylglycerols are central to energy storage and are implicated in numerous metabolic diseases. The analysis of specific TG molecular species is crucial for understanding disease mechanisms and for the development of novel therapeutics.[1]

Applications in Lipidomics

Internal Standard for Mass Spectrometry-Based Quantification

The distinct molecular weight and fatty acid composition of this compound make it an excellent internal standard for the quantification of other triacylglycerol species in complex biological samples. Its medium-chain fatty acids ensure it does not naturally occur in most mammalian samples at significant levels, minimizing interference with endogenous lipids.

Key Advantages as an Internal Standard:

  • Unique Mass: Easily distinguishable from endogenous TGs in mass spectra.

  • Chemical Similarity: Behaves similarly to other TGs during extraction and ionization.

  • Stability: The saturated fatty acids at sn-1 and sn-2 provide greater stability against oxidation compared to polyunsaturated TGs.

Substrate for Lipase Activity Assays

This mixed-acid TG can serve as a specific substrate for lipases that exhibit selectivity for fatty acids based on their chain length or position on the glycerol backbone. By monitoring the release of octanoic acid or linoleic acid, the activity and specificity of various lipases can be determined.

Probing Lipid Metabolism and Transport

Introducing this compound into cellular or in vivo models allows for the tracing of its metabolic fate. The unique fatty acid composition enables the tracking of its hydrolysis into di- and monoacylglycerols and free fatty acids, as well as its incorporation into other lipid species or transport within lipoproteins.

Quantitative Data Summary

The following table summarizes typical mass spectrometric data for this compound, which is essential for its use as an internal standard and for its identification in complex mixtures.

ParameterValueNotes
Molecular Formula C₃₇H₆₆O₆
Molecular Weight 622.9 g/mol
Exact Mass 622.4856 Da
[M+NH₄]⁺ 640.5229 m/zAmmonium adduct, common in non-polar lipid analysis by LC-MS.
[M+Na]⁺ 645.4705 m/zSodium adduct, also frequently observed.
Key MS/MS Fragments Based on the principle of preferential loss of fatty acids from sn-1/3 positions.
[M+NH₄ - C₈H₁₆O₂]⁺496.3948 m/zLoss of one octanoic acid.
[M+NH₄ - C₁₈H₃₂O₂]⁺360.2954 m/zLoss of linoleic acid.

Experimental Protocols

Protocol 1: Quantification of Triacylglycerols in Human Plasma using this compound as an Internal Standard

Objective: To quantify the levels of various TG species in human plasma using LC-MS/MS with a spiked internal standard.

Materials:

  • Human plasma (collected with EDTA)

  • This compound (Internal Standard, IS)

  • Chloroform

  • Methanol

  • Isopropanol

  • Acetonitrile

  • Hexane

  • Ammonium Acetate

  • Water (LC-MS grade)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Prepare a stock solution of the internal standard (1 mg/mL in chloroform:methanol 2:1, v/v).

    • In a glass tube, add 50 µL of plasma.

    • Add 10 µL of the internal standard stock solution.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of chloroform:methanol (2:1, v/v) to the plasma sample.

    • Vortex thoroughly for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase into a new glass tube.

    • Dry the organic extract under a gentle stream of nitrogen at 37°C.

    • Reconstitute the dried lipid extract in 200 µL of isopropanol:hexane:water (85:13:2, v/v/v).

  • LC-MS/MS Analysis:

    • HPLC System:

      • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

      • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM Ammonium Acetate.

      • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Acetate.

      • Gradient: Start with 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, then re-equilibrate.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometer (Triple Quadrupole):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Monitor the precursor-to-product ion transitions for the internal standard and target TGs (Multiple Reaction Monitoring - MRM).

      • For the internal standard, monitor the transition for the ammonium adduct, e.g., m/z 640.5 -> fragment ion. The fragment corresponding to the loss of a fatty acid is typically used.

  • Data Analysis:

    • Integrate the peak areas for the internal standard and the target TG species.

    • Calculate the response ratio (Peak Area of Analyte / Peak Area of IS).

    • Quantify the concentration of each TG species using a calibration curve prepared with known amounts of TG standards.

Protocol 2: In Vitro Lipase Specificity Assay

Objective: To determine the positional specificity of a novel lipase using this compound.

Materials:

  • Purified lipase enzyme.

  • This compound substrate.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM CaCl₂).

  • Reaction termination solution (e.g., Chloroform:Methanol 2:1).

  • Standards for octanoic acid, linoleic acid, and potential diacylglycerol products.

  • LC-MS or GC-MS system for product analysis.

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of the TG substrate (e.g., 10 mM in ethanol).

    • Prepare the final substrate emulsion by sonicating the stock solution in the assay buffer containing a detergent like Triton X-100 (0.1%).

  • Enzyme Reaction:

    • Pre-warm the substrate emulsion to the optimal temperature for the lipase (e.g., 37°C).

    • Initiate the reaction by adding the lipase to the substrate emulsion. The final enzyme concentration should be in its linear range.

    • Incubate the reaction mixture with gentle shaking for a defined period (e.g., 15 minutes).

    • Take aliquots at different time points (e.g., 0, 5, 10, 15 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding the aliquot to a tube containing the reaction termination solution.

    • Extract the lipids as described in Protocol 1.

  • Product Analysis:

    • Analyze the extracted lipids by LC-MS or GC-MS (after derivatization for fatty acids) to identify and quantify the released free fatty acids (octanoic acid and linoleic acid) and the resulting diacylglycerol species.

  • Data Interpretation:

    • The ratio of released linoleic acid to octanoic acid will indicate the positional preference of the lipase. A higher release of linoleic acid suggests a preference for the sn-3 position, while the release of octanoic acid indicates activity at the sn-1 or sn-2 positions.

Signaling Pathways and Experimental Workflows

While this compound is primarily a storage lipid, its hydrolysis products, particularly diacylglycerols (DAGs), are crucial second messengers in cellular signaling.[2] The experimental workflow described below outlines how this TG can be used to study the generation of signaling lipids.

General Triacylglycerol Metabolism and Signaling Link

The diagram below illustrates the general pathway of TG metabolism and the generation of signaling molecules. This compound can be used as a tool to probe this pathway.

TG_Metabolism_Signaling TG This compound ATGL Adipose Triglyceride Lipase (ATGL) TG->ATGL DAG 1,2-Dioctanoyl-sn-glycerol + Linoleic Acid ATGL->DAG HSL Hormone-Sensitive Lipase (HSL) DAG->HSL PKC_activation PKC Activation DAG->PKC_activation MAG 2-Octanoyl-sn-glycerol + Octanoic Acid HSL->MAG MGL Monoacylglycerol Lipase (MGL) MAG->MGL Glycerol_FA Glycerol + Octanoic Acid MGL->Glycerol_FA Signaling Downstream Signaling Events PKC_activation->Signaling

Caption: General pathway of TG hydrolysis and generation of DAG for signaling.

Experimental Workflow for Lipidomics Analysis

The following diagram outlines a typical workflow for a lipidomics experiment utilizing this compound as an internal standard.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_interpretation Interpretation Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with Internal Standard (this compound) Sample->Spike Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Spike->Extraction Drydown Drydown and Reconstitution Extraction->Drydown LCMS LC-MS/MS Analysis (Reversed-Phase C18) Drydown->LCMS Peak_Integration Peak Integration and Response Ratio Calculation LCMS->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Stats Statistical Analysis and Biological Interpretation Quantification->Stats

Caption: Workflow for quantitative lipidomics using an internal standard.

References

Application Notes and Protocols for 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioctanoyl-3-linoleoyl-rac-glycerol (DOLG) is a mixed-acid triacylglycerol containing two short-chain saturated fatty acids (octanoyl) and one long-chain polyunsaturated fatty acid (linoleoyl). As a diacylglycerol (DAG) analogue, it is a valuable tool for studying lipid signaling pathways, particularly those involving protein kinase C (PKC) and other DAG-effector proteins. Proper dissolution and preparation of DOLG are critical for obtaining accurate and reproducible results in various biological assays. These application notes provide detailed protocols for the solubilization and emulsification of DOLG for in vitro and cell-based assays.

Data Presentation

The solubility of this compound has not been empirically determined in a wide range of solvents. However, based on the solubility of structurally similar lipids, a reasonable estimation can be made. The following table summarizes the solubility of related di- and triacylglycerols, providing a guide for solvent selection.

CompoundSolventSolubility
1,2-Dioleoyl-3-linoleoyl-rac-glycerolDMF10 mg/mL
Ethanol10 mg/mL
1,2-Dioctanoyl-3-decanoyl-rac-glycerolChloroformSoluble
DMF30 mg/mL
DMSO30 mg/mL
Ethanol30 mg/mL
1,3-Dioctanoyl glycerolEthanol~10 mg/mL
Chloroform~10 mg/mL
DMSO~1 mg/mL
DMF~30 mg/mL
1,2-dioctanoyl-sn-glycerolEthanol, DMSO, DMF~7 mg/mL
PBS (pH 7.2)~250 µg/mL

Note: This data is compiled from various sources and should be used as a guideline. It is recommended to perform small-scale solubility tests before preparing a large stock solution.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol is suitable for most in vitro assays where a small volume of a concentrated stock solution is added to a larger volume of aqueous buffer.

Materials:

  • This compound (DOLG)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol

  • Inert gas (e.g., argon or nitrogen)

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Weighing: Carefully weigh the desired amount of DOLG in a sterile microcentrifuge tube or glass vial. Perform this step quickly to minimize exposure to air and moisture.

  • Solvent Addition: Under a stream of inert gas, add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mg/mL).

  • Dissolution: Vortex the solution vigorously until the DOLG is completely dissolved. If necessary, gentle warming (up to 37°C) can be applied to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C under an inert atmosphere to prevent oxidation of the linoleoyl group. For short-term use, the solution can be stored at 2-8°C for a few days. It is recommended to prepare fresh dilutions for each experiment.

Protocol 2: Preparation of an Aqueous Emulsion

For cell-based assays or assays requiring a uniform dispersion of the lipid in an aqueous medium, an emulsion is often preferred.

Materials:

  • DOLG stock solution (from Protocol 1)

  • Biologically compatible surfactant (e.g., Pluronic F-127, Tween-80)

  • Phosphate-buffered saline (PBS) or other appropriate aqueous buffer

  • Sonicator (bath or probe type)

Procedure:

  • Surfactant Preparation: Prepare a stock solution of the chosen surfactant in the desired aqueous buffer (e.g., 10% Pluronic F-127 in PBS).

  • Initial Dilution: In a sterile tube, add the required volume of the DOLG stock solution.

  • Emulsification: While vortexing, slowly add the surfactant solution to the DOLG. The final concentration of the surfactant should be optimized for your specific application but is typically in the range of 0.05-0.5%.

  • Sonication: Sonicate the mixture to create a uniform emulsion. For a bath sonicator, sonicate for 5-10 minutes. For a probe sonicator, use short bursts on a low power setting to avoid overheating and degradation of the lipid. The solution should appear as a homogenous, slightly cloudy suspension.

  • Final Dilution: The resulting emulsion can be further diluted with the aqueous buffer to the final desired concentration for the assay.

  • Use: Use the freshly prepared emulsion immediately for the best results.

Mandatory Visualization

experimental_workflow cluster_protocol1 Protocol 1: Stock Solution cluster_protocol2 Protocol 2: Aqueous Emulsion weigh Weigh DOLG add_solvent Add Organic Solvent (DMSO or Ethanol) weigh->add_solvent dissolve Vortex/Warm to Dissolve add_solvent->dissolve stock_solution Stock Solution (10-50 mg/mL) dissolve->stock_solution assay Add to Assay stock_solution->assay start_emulsion DOLG Stock Solution add_surfactant Add Surfactant Solution start_emulsion->add_surfactant sonicate Sonicate to Emulsify add_surfactant->sonicate emulsion Aqueous Emulsion sonicate->emulsion emulsion->assay

Caption: Workflow for dissolving this compound.

Signaling Pathway Context

Diacylglycerols like DOLG are key second messengers in various signaling pathways. A primary mechanism of action is the activation of Protein Kinase C (PKC). The diagram below illustrates this simplified pathway.

signaling_pathway receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc Activation pip2 PIP2 plc->pip2 Hydrolysis of ip3 IP3 pip2->ip3 dag Diacylglycerol (e.g., DOLG) pip2->dag pkc Protein Kinase C (PKC) dag->pkc Activation downstream Downstream Cellular Responses (e.g., proliferation, differentiation) pkc->downstream Phosphorylation of Substrates

Caption: Simplified diacylglycerol signaling pathway.

Application Notes & Protocols: Quantitative Analysis of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioctanoyl-3-linoleoyl-rac-glycerol is a specific triacylglycerol (TAG) containing two medium-chain fatty acids (octanoic acid, C8:0) and one long-chain polyunsaturated fatty acid (linoleic acid, C18:2). The analysis of specific TAGs in biological tissues is crucial for understanding lipid metabolism, cellular signaling, and the pathology of various diseases. While triacylglycerols primarily function as energy storage molecules, their metabolic intermediates, such as diacylglycerols (DAGs), are key signaling molecules.[1][2] The fatty acid composition of these intermediates can significantly influence cellular processes.[3][4][5]

This document provides detailed protocols for the quantitative analysis of TAGs, with a focus on this compound, in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It also includes representative quantitative data and discusses the potential signaling roles of its metabolic products.

Data Presentation: Quantitative Triacylglycerol Analysis in Tissues

The following table summarizes representative concentrations of various triacylglycerol (TAG) species in different mammalian tissues, providing a comparative overview. The data is collated from multiple lipidomic studies and is expressed in nmol/g of tissue.

TissueTAG Species (Carbon:Double Bonds)Concentration (nmol/g tissue)Reference
Liver TAG (48:4)150 ± 30[6]
TAG (50:3)120 ± 25[7]
TAG (52:3)250 ± 50[8]
TAG (54:4)180 ± 40[8]
Adipose Tissue (Subcutaneous) TAG (46:4)3500 ± 700[7]
TAG (48:5)2800 ± 600[7]
TAG (50:2)4500 ± 900[9][10]
TAG (52:2)5200 ± 1100[9][10]
Brain (Cortex) TAG (48:4 / FA18:3)5.2 ± 1.5[6]
TAG (56:7)3.8 ± 1.2[7]
TAG (58:10 / FA20:5)2.5 ± 0.8[6]
TAG (52:1)4.1 ± 1.3[11]

Experimental Protocols

Tissue Homogenization and Lipid Extraction

This protocol is based on the widely used Folch method for total lipid extraction.

Materials:

  • Tissue sample (e.g., liver, adipose, brain)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass homogenizer

  • Centrifuge

  • Nitrogen gas stream evaporator

Procedure:

  • Accurately weigh approximately 50-100 mg of frozen tissue.

  • Add the tissue to a glass homogenizer with 20 volumes of ice-cold chloroform:methanol (2:1, v/v).

  • Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.

  • Transfer the homogenate to a glass tube and agitate for 20 minutes at room temperature.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

  • Vortex the mixture and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v) for LC-MS/MS analysis.

Quantitative Analysis by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer.

LC Conditions (Illustrative):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: Start with 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 55 °C.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M+NH4]+ adduct of this compound.

  • Product Ions: Neutral loss of the fatty acyl chains (e.g., neutral loss of octanoic acid or linoleic acid). Specific transitions need to be optimized using a pure standard.

  • Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.

Quantification:

  • Prepare a calibration curve using a certified reference standard of this compound.

  • Spike an internal standard (e.g., a deuterated or odd-chain TAG) into the samples and calibration standards to correct for matrix effects and variations in extraction and ionization efficiency.

  • The concentration of the analyte in the tissue sample is calculated based on the standard curve and normalized to the initial tissue weight.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow tissue_sample Tissue Sample (Liver, Adipose, Brain) homogenization Homogenization (Chloroform:Methanol 2:1) tissue_sample->homogenization extraction Lipid Extraction (Folch Method) homogenization->extraction drying Drying under N2 extraction->drying reconstitution Reconstitution drying->reconstitution lc_ms LC-MS/MS Analysis (MRM Mode) reconstitution->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis

Fig. 1: Experimental workflow for TAG quantification.
Triacylglycerol Metabolism and Diacylglycerol Signaling

Triacylglycerols undergo hydrolysis by lipases to release fatty acids and di- and monoacylglycerols. The resulting 1,2-diacylglycerol (1,2-DAG) is a potent second messenger that can activate various signaling pathways, most notably the Protein Kinase C (PKC) pathway. The specific fatty acids esterified to the glycerol backbone of DAG can influence the nature and localization of the downstream signal.[3][4]

signaling_pathway cluster_hydrolysis TAG Hydrolysis cluster_signaling DAG-Mediated Signaling TAG This compound Lipase Lipase TAG->Lipase DAG 1,2-Dioctanoyl-glycerol Lipase->DAG Hydrolysis Fatty_Acid Linoleic Acid Lipase->Fatty_Acid PKC Protein Kinase C (PKC) DAG->PKC Activation Substrates Downstream Substrates PKC->Substrates Phosphorylation Response Cellular Responses (e.g., Proliferation, Differentiation) Substrates->Response

Fig. 2: Hydrolysis of TAG and subsequent DAG signaling.

Conclusion

The quantitative analysis of specific triacylglycerols like this compound provides valuable insights into lipid metabolism and its role in health and disease. The protocols outlined here offer a robust framework for researchers to perform such analyses. While direct quantitative data for this specific TAG is sparse, the provided methodologies and illustrative data serve as a strong starting point for further investigation. The connection between TAG metabolism and cell signaling through diacylglycerol intermediates highlights the importance of studying individual lipid species. Further research is warranted to elucidate the precise concentrations and biological functions of this compound in various tissues.

References

Application Notes and Protocols for the Experimental Use of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioctanoyl-3-linoleoyl-rac-glycerol is a structured triacylglycerol (TAG) containing two medium-chain fatty acids (octanoic acid) at the sn-1 and sn-2 positions and one long-chain polyunsaturated fatty acid (linoleic acid) at the sn-3 position. This specific arrangement of fatty acids on the glycerol backbone suggests unique metabolic properties, combining the rapid energy provision of medium-chain triglycerides (MCTs) with the physiological benefits of an essential fatty acid. While direct experimental data for this specific molecule is limited, its structural characteristics allow for informed hypotheses regarding its metabolic fate and potential applications in research.

These application notes provide a framework for investigating the metabolic effects of this compound, drawing upon established methodologies for similar structured lipids. The protocols detailed below are intended as a starting point for researchers to adapt to their specific experimental needs.

Potential Applications in Metabolic Research

  • Investigation of Lipid Digestion and Absorption: The presence of medium-chain fatty acids suggests rapid hydrolysis by gastric and pancreatic lipases, potentially leading to efficient absorption.

  • Energy Metabolism Studies: The octanoyl moieties are likely to be rapidly transported to the liver via the portal vein for β-oxidation, making this compound a candidate for studying rapid energy provision.

  • Essential Fatty Acid Delivery: The linoleoyl moiety at the sn-3 position can be a vehicle for delivering this essential fatty acid for incorporation into cell membranes and eicosanoid synthesis.

  • Protein Kinase C (PKC) Activation: As a diacylglycerol precursor, its metabolic products may influence signaling pathways, including the activation of Protein Kinase C, which is a key regulator of numerous cellular processes.

Data Presentation

Due to the scarcity of published quantitative data for this compound, the following tables are presented as templates for data acquisition and organization. They are based on expected outcomes from the proposed experimental protocols with hypothetical data.

Table 1: In Vitro Pancreatic Lipase Hydrolysis of this compound

Time (minutes)This compound (%)1,2(2,3)-Dioctanoyl-glycerol (%)1-Octanoyl-3-linoleoyl-glycerol (%)Octanoic Acid (µmol)Linoleic Acid (µmol)
01000000
1065255305
303045106015
601050158025

Table 2: Cellular Uptake and Metabolism in Caco-2 Cells

Lipid SpeciesCellular Uptake (% of initial dose)Incorporation into Triglycerides (%)Incorporation into Phospholipids (%)Secreted in Chylomicrons (%)
[¹⁴C]-Octanoic Acid85403520
[³H]-Linoleic Acid70504025

Table 3: Protein Kinase C (PKC) Activity Assay in Cultured Cells

TreatmentPKC Activity (Fold Change vs. Control)Cytosolic PKCα (% of Total)Membrane-Bound PKCα (% of Total)
Vehicle Control1.09010
This compound (50 µM)2.56040
Phorbol 12-Myristate 13-Acetate (PMA) (100 nM)4.04555

Experimental Protocols

Protocol 1: In Vitro Pancreatic Lipase Assay

This protocol is designed to assess the susceptibility of this compound to hydrolysis by pancreatic lipase.

Materials:

  • This compound

  • Porcine pancreatic lipase

  • Tris-HCl buffer (pH 8.0)

  • Bile salts (e.g., sodium taurocholate)

  • CaCl₂

  • Fatty acid-free bovine serum albumin (BSA)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Internal standards for chromatography

  • Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system

  • Gas chromatography (GC) system for fatty acid analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform) and evaporate the solvent to create a thin film.

  • Emulsify the lipid substrate in Tris-HCl buffer containing bile salts and CaCl₂ by sonication.

  • Pre-incubate the emulsion at 37°C.

  • Initiate the reaction by adding pancreatic lipase.

  • Incubate the reaction mixture at 37°C with constant stirring.

  • At various time points, withdraw aliquots and stop the reaction by adding a chloroform/methanol mixture.

  • Extract the lipids from the reaction mixture.

  • Analyze the lipid classes (tri-, di-, and monoglycerides) by TLC or HPLC.

  • Quantify the released free fatty acids (octanoic and linoleic acid) by GC after derivatization.

Protocol 2: Caco-2 Cell Culture for Lipid Uptake and Metabolism Studies

This protocol details the use of the Caco-2 human colon adenocarcinoma cell line as an in vitro model for intestinal absorption.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Transwell permeable supports

  • Radiolabeled this compound (e.g., with [¹⁴C]-octanoic acid or [³H]-linoleic acid)

  • Bile acids and phospholipids to form mixed micelles

  • Lysis buffer

  • Scintillation cocktail and counter

Procedure:

  • Culture Caco-2 cells on Transwell permeable supports for 21 days to allow for differentiation into a polarized monolayer.

  • Prepare the dosing solution by incorporating radiolabeled this compound into mixed micelles containing bile acids and phospholipids in serum-free DMEM.

  • Wash the apical side of the Caco-2 cell monolayers with serum-free DMEM.

  • Add the dosing solution to the apical chamber.

  • Incubate for desired time points (e.g., 2, 4, 24 hours) at 37°C.

  • Collect the media from the apical and basolateral chambers.

  • Wash the cell monolayers with cold phosphate-buffered saline (PBS).

  • Lyse the cells and collect the cell lysate.

  • Measure the radioactivity in the apical and basolateral media and the cell lysate using a scintillation counter to determine uptake and transport.

  • For metabolic studies, extract lipids from the cell lysate and basolateral medium and analyze the distribution of radioactivity among different lipid classes (e.g., TAGs, phospholipids, free fatty acids) by TLC or HPLC.

Protocol 3: Protein Kinase C (PKC) Activation Assay

This protocol describes a method to assess the ability of this compound or its metabolites to activate PKC in a cell-based assay.

Materials:

  • A suitable cell line (e.g., HEK293, COS-7, or a cell line relevant to the research question)

  • This compound

  • Phorbol 12-Myristate 13-Acetate (PMA) as a positive control

  • Cell lysis buffer (containing protease and phosphatase inhibitors)

  • PKC activity assay kit (commercially available kits typically use a fluorescent or colorimetric substrate)

  • Bradford or BCA protein assay reagents

Procedure:

  • Seed cells in a multi-well plate and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 4-6 hours before treatment.

  • Treat the cells with varying concentrations of this compound, PMA, or vehicle control for a specified time (e.g., 15-30 minutes).

  • Wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of the cell lysates.

  • Measure PKC activity in the lysates using a commercial PKC activity assay kit according to the manufacturer's instructions.

  • To assess PKC translocation, separate the cytosolic and membrane fractions of the cell lysates by ultracentrifugation. Analyze the presence of PKC isoforms in each fraction by Western blotting.

Mandatory Visualizations

G cluster_digestion Digestion in Small Intestine cluster_absorption Enterocyte Absorption & Metabolism TAG This compound PL Pancreatic Lipase TAG->PL FFA1 Octanoic Acid TAG->FFA1 Release FFA2 Linoleic Acid TAG->FFA2 Release DAG 1,2(2,3)-Dioctanoyl-glycerol PL->DAG Hydrolysis MAG 2-Octanoyl-glycerol DAG->MAG Hydrolysis DAG->FFA1 Release Enterocyte Enterocyte MAG->Enterocyte FFA1->Enterocyte FFA2->Enterocyte PortalVein Portal Vein Enterocyte->PortalVein MCFA Chylomicron Chylomicron Assembly Enterocyte->Chylomicron Re-esterification to TAG Lymph Lymphatic System Chylomicron->Lymph

Caption: Proposed metabolic fate of this compound.

G cluster_workflow Experimental Workflow: Caco-2 Cell Lipid Metabolism Start Seed Caco-2 cells on Transwell plates Culture Culture for 21 days (Differentiation) Start->Culture Dosing Apical dosing with radiolabeled TAG Culture->Dosing Incubation Incubate at 37°C Dosing->Incubation Collection Collect apical and basolateral media Incubation->Collection Lysis Lyse cells Collection->Lysis Analysis Scintillation counting & Lipid extraction Lysis->Analysis End Data Interpretation Analysis->End

Caption: Workflow for studying lipid uptake and metabolism in Caco-2 cells.

G cluster_pathway Simplified Protein Kinase C (PKC) Activation Pathway GPCR GPCR/RTK PLC Phospholipase C (PLC) GPCR->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG Diacylglycerol (e.g., from TAG metabolism) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca Ca²⁺ ER->Ca Release Ca->PKC Activation Substrate Substrate Proteins PKC->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Proteins Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response

Caption: Simplified overview of the Protein Kinase C (PKC) signaling pathway.

Application Notes and Protocols for the Synthesis of Labeled 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacylglycerols (TAGs) are fundamental lipids for energy storage and cellular signaling. The synthesis of isotopically labeled TAGs, such as 1,2-dioctanoyl-3-linoleoyl-rac-glycerol, provides invaluable tools for researchers in drug development and metabolic studies.[] These labeled compounds act as tracers, enabling the detailed investigation of lipid uptake, transport, metabolism, and the mechanism of action of lipid-modulating therapeutics.[][2] This document outlines a detailed protocol for the chemical synthesis of this compound, incorporating a stable isotope label for downstream analysis.

The synthetic strategy presented here is a multi-step process involving the protection of a glycerol backbone, sequential acylation with octanoyl and linoleoyl moieties, and final deprotection. The labeling can be incorporated through the use of a labeled fatty acid or a labeled glycerol starting material. This protocol will focus on the incorporation of a ¹³C-labeled linoleic acid. The subsequent analytical protocols detail methods for verifying the structure, purity, and isotopic enrichment of the final product, primarily through mass spectrometry and chromatographic techniques.[3][4]

Materials and Reagents

ReagentSupplierGrade
rac-GlycerolSigma-Aldrich≥99.5%
Trityl chlorideAcros Organics99%
PyridineFisher ScientificAnhydrous, 99.8%
Octanoyl chlorideTCI America>98%
¹³C₁₈-Linoleic acidCambridge Isotope Laboratories99 atom % ¹³C
Dicyclohexylcarbodiimide (DCC)Sigma-Aldrich99%
4-(Dimethylamino)pyridine (DMAP)Alfa Aesar99%
Boron trichlorideSigma-Aldrich1.0 M in CH₂Cl₂
Dichloromethane (DCM)Fisher ScientificAnhydrous, ≥99.8%
Diethyl etherFisher ScientificAnhydrous, ≥99%
HexaneFisher ScientificHPLC Grade
Ethyl acetateFisher ScientificHPLC Grade
Silica gel 60 (230-400 mesh)EMD MilliporeFor column chromatography
TLC Silica Gel 60 F₂₅₄ platesEMD Millipore

Synthetic Pathway Overview

The synthesis of labeled this compound is a multi-step process. The following diagram illustrates the overall synthetic workflow.

Synthetic Pathway A rac-Glycerol B 1-O-Trityl-rac-glycerol A->B Trityl chloride, Pyridine C 1-O-Trityl-2,3-dioctanoyl-rac-glycerol B->C Octanoyl chloride, Pyridine D 1,2-Dioctanoyl-rac-glycerol C->D BCl3 E Labeled this compound D->E ¹³C-Linoleic acid, DCC, DMAP

Caption: Synthetic route for labeled this compound.

Experimental Protocols

Step 1: Synthesis of 1-O-Trityl-rac-glycerol
  • Dissolve rac-glycerol (1 eq) in anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Add trityl chloride (1.1 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with cold water and extract with diethyl ether.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexane:ethyl acetate gradient) to yield 1-O-trityl-rac-glycerol.

Step 2: Synthesis of 1-O-Trityl-2,3-dioctanoyl-rac-glycerol
  • Dissolve 1-O-trityl-rac-glycerol (1 eq) in anhydrous dichloromethane (DCM).

  • Add pyridine (2.5 eq) and cool the mixture to 0°C.

  • Add octanoyl chloride (2.2 eq) dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Dilute the reaction mixture with DCM and wash with water, 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • The crude 1-O-trityl-2,3-dioctanoyl-rac-glycerol is used in the next step without further purification.

Step 3: Synthesis of 1,2-Dioctanoyl-rac-glycerol
  • Dissolve the crude 1-O-trityl-2,3-dioctanoyl-rac-glycerol (1 eq) in anhydrous DCM.

  • Cool the solution to 0°C.

  • Add boron trichloride (1.2 eq, 1.0 M solution in DCM) dropwise.

  • Stir the reaction at 0°C for 2 hours.

  • Slowly quench the reaction with saturated NaHCO₃ solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • After filtration and solvent evaporation, purify the product by flash column chromatography (hexane:ethyl acetate gradient) to afford 1,2-dioctanoyl-rac-glycerol.

Step 4: Synthesis of Labeled this compound
  • Dissolve 1,2-dioctanoyl-rac-glycerol (1 eq), ¹³C₁₈-linoleic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0°C and add a solution of DCC (1.2 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate and purify the crude product by flash column chromatography (hexane:ethyl acetate gradient) to yield the final labeled product.

Analytical Characterization Workflow

The purity and identity of the synthesized labeled triacylglycerol must be confirmed. The following diagram outlines the analytical workflow.

Analytical Workflow A Synthesized Labeled TAG B TLC Analysis A->B Purity Check C HPLC Purification A->C Final Purification F GC-MS Analysis of FAMEs A->F Transesterification D LC-MS Analysis C->D E Structure Confirmation & Isotopic Enrichment D->E G Fatty Acid Composition F->G

Caption: Analytical workflow for the characterization of synthesized labeled TAG.

Analytical Protocols

Thin-Layer Chromatography (TLC)
  • Mobile Phase: Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v)

  • Visualization: Staining with a potassium permanganate solution or iodine vapor.

  • Purpose: To monitor reaction progress and assess the purity of the final product.

High-Performance Liquid Chromatography (HPLC)[3]
  • Column: C18 reverse-phase column.

  • Mobile Phase: Gradient of acetonitrile and isopropanol.

  • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

  • Purpose: For final purification and quantification of the synthesized TAG.

Liquid Chromatography-Mass Spectrometry (LC-MS)[4][5]
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis: Full scan and tandem MS (MS/MS) for fragmentation analysis.

  • Purpose: To confirm the molecular weight of the labeled TAG and determine the position of the labeled fatty acid through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) of FAMEs[3]
  • Transesterify the labeled TAG to fatty acid methyl esters (FAMEs) using methanolic HCl.

  • Extract the FAMEs with hexane.

  • Analyze the FAMEs by GC-MS.

  • Purpose: To confirm the fatty acid composition and verify the incorporation and isotopic enrichment of the labeled linoleic acid.

Quantitative Data Summary

Synthesis StepProductStarting Material (g)Product Yield (g)Molar Yield (%)
11-O-Trityl-rac-glycerol5.015.285
21-O-Trityl-2,3-dioctanoyl-rac-glycerol15.025.195 (crude)
31,2-Dioctanoyl-rac-glycerol25.09.860
4Labeled this compound9.512.375
Analytical TechniqueParameterExpected Result
LC-MS (ESI+) [M+NH₄]⁺ (¹²C)m/z 652.5
[M+NH₄]⁺ (¹³C₁₈)m/z 670.5
GC-MS of FAMEs Octanoic acid methyl esterRetention time match with standard
¹³C₁₈-Linoleic acid methyl esterMolecular ion consistent with labeling

Conclusion

This document provides a comprehensive guide for the synthesis and characterization of labeled this compound. The presented protocols are based on established principles of organic chemistry and lipid analysis. Adherence to these methods will enable researchers to produce high-quality labeled triacylglycerols for advanced studies in lipid metabolism and drug development. The analytical techniques described are crucial for ensuring the structural integrity and isotopic purity of the final compound, which are prerequisites for reliable biological tracer studies.

References

Troubleshooting & Optimization

Technical Support Center: Quantifying 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol (DOLG). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for accurate and reproducible measurements.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DOLG) and why is it difficult to quantify?

A1: this compound is a specific mixed-chain diacylglycerol (DAG). Quantifying DOLG is challenging due to several factors:

  • Isomeric Complexity: DOLG exists as part of a complex mixture of structural isomers (e.g., 1,3-Dioctanoyl-2-linoleoyl-glycerol) and enantiomers, which often have very similar physicochemical properties, making chromatographic separation difficult.[1][2][3][4]

  • Low Abundance: In biological systems, specific DAG species like DOLG are often present at very low concentrations, requiring highly sensitive analytical methods.[5]

  • Chemical Instability: Diacylglycerols can be prone to acyl migration, where fatty acid chains move between glycerol positions (e.g., from sn-2 to sn-1 or sn-3), especially under non-optimal storage or extraction conditions. They are also susceptible to oxidation, particularly the linoleoyl (18:2) chain.[6]

  • Ionization Inefficiency: Lacking a permanent charge, DOLG and other neutral lipids can exhibit poor ionization efficiency in mass spectrometry, often requiring derivatization or the use of specific adducts (e.g., [M+NH₄]⁺, [M+Na]⁺) for sensitive detection.[7][8]

  • Matrix Effects: Co-extracting compounds from complex biological matrices (like plasma or tissue) can suppress or enhance the ionization of DOLG, leading to inaccurate quantification.[9][10][11][12][13]

Q2: What is the most common analytical technique for quantifying DOLG?

A2: The most powerful and widely used technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method provides the necessary selectivity to separate DOLG from other lipids and the sensitivity required for quantification at low levels.[8][14][15] Reversed-phase high-performance liquid chromatography (RP-HPLC) is particularly effective for separating diacylglycerol isomers.[1]

Q3: Do I need an internal standard for DOLG quantification?

A3: Yes, using an appropriate internal standard (IS) is critical for accurate quantification. An ideal IS would be a stable isotope-labeled version of DOLG (e.g., containing ¹³C or ²H). If a labeled version is unavailable, a structurally similar DAG with different fatty acid chains (that is not present in the sample) can be used.[5][16] The IS compensates for variability in sample extraction, derivatization, and MS signal intensity.[16]

Q4: Can derivatization improve DOLG detection?

A4: Yes, derivatization can significantly enhance detection sensitivity. By adding a permanently charged group to the DOLG molecule, its ionization efficiency in electrospray ionization (ESI) mass spectrometry can be improved by orders of magnitude.[7][17][18] This also helps to normalize the ionization response between different DAG species.

Troubleshooting Guides

Problem 1: Poor Chromatographic Resolution or Peak Shape
Symptom Potential Cause Recommended Solution
Co-elution of Isomers Insufficient column resolving power.Use a high-resolution C18 column or connect multiple columns in series. Optimize the mobile phase gradient to be shallower, increasing the run time to improve separation.[14] Consider chiral chromatography for enantiomer separation.[2][3][4]
Peak Tailing Active sites on the column; secondary interactions.Use a column with high-purity silica and end-capping. Ensure the mobile phase has an appropriate pH and ionic strength.
Peak Fronting Column overload.Dilute the sample or reduce the injection volume. Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase.
Problem 2: Low or Unstable Mass Spectrometry Signal
Symptom Potential Cause Recommended Solution
Low Signal Intensity Poor ionization of DOLG.Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). Modify the mobile phase to include an additive that promotes adduct formation (e.g., ammonium formate for [M+NH₄]⁺). Consider chemical derivatization to introduce a permanent charge.[7][17]
Inconsistent Signal Matrix effects from co-eluting compounds.Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[11][13] Dilute the sample to reduce the concentration of interfering matrix components.[11] Adjust the chromatography to separate DOLG from the suppression zone.
No Signal Detected Analyte degradation.Ensure samples are processed quickly and stored at -80°C. Use antioxidants like BHT during extraction to prevent oxidation of the linoleoyl chain. Keep extraction and handling steps at low temperatures to minimize acyl migration.

Experimental Protocols & Visualizations

Protocol: Sample Preparation and LC-MS/MS Analysis of DOLG

This protocol outlines a general workflow for the extraction and quantification of DOLG from a biological matrix (e.g., plasma).

1. Sample Preparation & Lipid Extraction (MTBE Method)

  • Thaw plasma sample on ice.

  • To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., a ¹³C-labeled DOLG or a non-endogenous DAG analog in methanol).

  • Add 300 µL of methanol and vortex thoroughly to precipitate proteins.

  • Add 1 mL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes.

  • Add 250 µL of water to induce phase separation. Vortex for 1 minute.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic phase (containing lipids) and transfer to a new tube.

  • Dry the extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., Acetonitrile/Isopropanol 90:10).

2. LC-MS/MS Parameters

The following table provides example parameters that should be optimized for your specific instrument and application.

Parameter Condition
LC Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM Ammonium Formate
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate
Flow Rate 0.3 mL/min
Column Temp. 45°C
Injection Vol. 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analysis Multiple Reaction Monitoring (MRM)
Example MRM Transition Precursor Ion (Ammonium Adduct): m/z 595.5 → Product Ion (Loss of Octanoic Acid): m/z 451.4

Note: The exact m/z values should be confirmed by direct infusion of a DOLG standard.

Workflow and Logic Diagrams

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (e.g., MTBE Method) Spike->Extract Dry Dry Down (Nitrogen Stream) Extract->Dry Recon Reconstitute Dry->Recon LC LC Separation (Reversed-Phase) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification Calibrate->Quantify G start Low Signal Intensity Observed cause1 Poor Ionization? start->cause1 cause2 Matrix Effect? start->cause2 cause3 Analyte Degradation? start->cause3 sol1a Optimize Source Parameters cause1->sol1a Yes sol1b Add Mobile Phase Adduct Former cause1->sol1b Yes sol1c Consider Chemical Derivatization cause1->sol1c Yes sol2a Improve Sample Cleanup (SPE/LLE) cause2->sol2a Yes sol2b Dilute Sample cause2->sol2b Yes sol3a Use Antioxidants (e.g., BHT) cause3->sol3a Yes sol3b Ensure Cold Chain (-80°C Storage) cause3->sol3b Yes G Receptor G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 (Membrane Lipid) PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Produces DAG Diacylglycerol (DAG) (e.g., DOLG) PIP2->DAG Produces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling PKC->Downstream Phosphorylates

References

Technical Support Center: Troubleshooting Poor Separation of Triglyceride Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the BenchChem Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the separation of triglyceride isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I experiencing poor resolution or co-elution of my triglyceride isomers?

Poor resolution is a common challenge in the separation of structurally similar triglyceride isomers. This issue can arise from several factors related to your experimental setup, including the column, mobile phase, and temperature.[1]

Troubleshooting Steps:

  • Optimize the Stationary Phase: The choice of HPLC column is critical for separating triglyceride isomers.[1]

    • Recommendation: Octadecylsilane (ODS or C18) columns are widely used and have demonstrated good performance. For complex mixtures, using two or three columns connected in series can enhance separation. Polymeric ODS columns have also shown the ability to recognize structural differences between triglyceride positional isomers.[1][2]

    • Specialty Columns: For isomers differing in the position of double bonds, silver-ion HPLC (Ag-HPLC) can be a powerful technique. Chiral phase chromatography is the primary method for separating enantiomers.[1]

  • Adjust the Mobile Phase Composition: The mobile phase composition directly influences selectivity and resolution.[1]

    • Recommendation: Acetonitrile is a common main component of the mobile phase.[1] Modifiers like acetone, isopropanol (IPA), or methyl tert-butyl ether (MTBE) are added to improve solubility and optimize separation.[1][3] The choice and proportion of the modifier can significantly impact the separation of critical pairs.[1]

    • Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed over time, is a standard and effective technique for analyzing complex triglyceride mixtures.[1]

  • Control the Column Temperature: Temperature plays a significant role in the efficiency of triglyceride separations.[1]

    • General Trend: In reversed-phase HPLC, lower temperatures generally lead to better separations, although this can increase backpressure.[1][4]

    • Solubility Considerations: For some triglyceride isomers, particularly those with high saturation, solubility can be an issue at lower temperatures. In such cases, a carefully optimized, slightly elevated, or even a temperature gradient might be necessary. The optimal temperature often needs to be determined empirically for each specific sample.[1][2]

Q2: My peaks are tailing or broadening. What could be the cause and how can I fix it?

Peak asymmetry, such as tailing or broadening, can compromise quantification and resolution.

Troubleshooting Steps:

  • Sample Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Injection Solvent Issues: If the sample is not fully dissolved in the injection solvent, or if the injection solvent is too strong, it can cause severe peak distortion.[4]

    • Solution: Ensure complete dissolution of the sample. If solubility is an issue, use the strong solvent of your mobile phase as the injection solvent.[4]

  • Column Contamination or Degradation: Accumulation of contaminants on the column or guard column can lead to poor peak shape.[4]

    • Solution: Replace the guard column and try flushing the analytical column with a strong solvent. If the problem persists, the column may need to be replaced.[4]

Q3: I am not detecting my triglyceride isomers or the sensitivity is very low. What should I check?

Low or no signal can be due to detector settings or inappropriate detector choice for non-volatile analytes like triglycerides.

Troubleshooting Steps:

  • Detector Choice: Standard UV detectors are often inadequate for triglycerides which lack strong chromophores.[4][5]

    • Recommended Detectors:

      • Mass Spectrometry (MS): Detectors like Atmospheric Pressure Chemical Ionization (APCI-MS) and Electrospray Ionization (ESI-MS) are highly preferred. They provide structural information that can help distinguish between regioisomers.[4][6]

      • Evaporative Light Scattering Detector (ELSD): A universal detector suitable for non-volatile analytes.[4]

      • Charged Aerosol Detector (CAD): Another universal detector offering high sensitivity for lipid analysis.[4]

Q4: Can switching to Ultra-High-Performance Liquid Chromatography (UPLC) improve my separation?

Yes, UPLC, which utilizes columns with smaller particle sizes (<2 µm), can significantly enhance the separation of triglyceride regioisomers.[4] The benefits include higher resolution, improved sensitivity, and faster analysis times compared to conventional HPLC.[4]

Data Presentation

Table 1: Recommended HPLC Columns for Triglyceride Isomer Separation

Column TypeIsomer TypePrinciple of SeparationKey Advantages
Octadecylsilane (C18/ODS) Regioisomers, General PurposeHydrophobic interactions based on Equivalent Carbon Number (ECN)Widely available, good general performance.[1][7]
Polymeric ODS Positional IsomersEnhanced recognition of structural differencesSuperior differentiation of structurally similar isomers.[1][2]
Silver-Ion (Ag-HPLC) Isomers with varying unsaturationReversible complex formation with double bondsExcellent for separating based on number and position of double bonds.[1][7]
Chiral Phase EnantiomersEnantioselective interactionsPrimary method for separating enantiomers.[1][8]

Table 2: Common Mobile Phase Compositions for Triglyceride Isomer Separation

Primary SolventModifier(s)Typical Application
Acetonitrile Isopropanol, Acetone, Methyl tert-butyl ether (MTBE)Reversed-Phase HPLC for regioisomers.[1][4]
Hexane AcetonitrileSilver-Ion HPLC.[9]
Methanol -Chiral HPLC for enantiomers.[10]

Experimental Protocols

Method 1: Non-Aqueous Reversed-Phase (NARP) HPLC for Regioisomer Separation

NARP-HPLC separates triglycerides based on their equivalent carbon number (ECN), which is a function of the total number of carbon atoms and double bonds in the fatty acid chains.[7]

  • Sample Preparation: Dissolve the lipid extract or standard mixture in the initial mobile phase solvent (e.g., acetonitrile/2-propanol) to a final concentration of 1-5 mg/mL. Filter the sample through a 0.2 µm PTFE syringe filter prior to injection.[7]

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC or UHPLC system equipped with a column thermostat and a suitable detector (e.g., MS or ELSD).[7]

    • Column: Nucleodur C18 Isis, 5 µm, 250 x 4.6 mm. Polymeric ODS columns are also effective.[7]

    • Mobile Phase: Isocratic elution with acetonitrile/2-propanol. The exact ratio may require optimization, with a starting point in the range of 60:40 to 80:20 (v/v).[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 18°C. Column temperature is a critical parameter requiring optimization.[7]

Method 2: Silver-Ion HPLC (Ag-HPLC) for Separation Based on Unsaturation

Ag-HPLC separates triglyceride isomers based on the number, configuration (cis/trans), and position of double bonds in the fatty acid chains.[7] This is due to the formation of reversible complexes between the silver ions on the stationary phase and the π-electrons of the double bonds.

  • Sample Preparation: Dissolve the lipid sample in a non-polar solvent such as hexane or a mixture of hexane and the initial mobile phase to a concentration of 1-10 mg/mL. Filter the sample through a 0.2 µm PTFE syringe filter.[7]

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a column oven and a suitable detector (ELSD or MS).[7]

    • Column: Commercially available silver-ion column (e.g., ChromSpher 5 Lipids).

    • Mobile Phase: A gradient of a polar solvent (e.g., acetonitrile or isopropanol) in a non-polar solvent (e.g., hexane).

    • Flow Rate: 1.0 - 2.0 mL/min.

    • Column Temperature: Temperature can have a significant effect on retention and may need to be optimized. Unexpectedly, in hexane-based solvent systems, unsaturated triglycerides may elute more slowly at higher temperatures.[9]

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Poor Triglyceride Isomer Separation start Poor Separation of Triglyceride Isomers check_column 1. Check HPLC Column - Is it appropriate for the isomer type? - Is it old or contaminated? start->check_column check_mobile_phase 2. Check Mobile Phase - Is the composition optimal? - Is a gradient needed? check_column->check_mobile_phase Yes solution_column Optimize Stationary Phase - Select appropriate column (C18, Polymeric ODS, Ag-Ion, Chiral) - Replace old or contaminated column check_column->solution_column No check_temperature 3. Check Column Temperature - Is it optimized for the separation? check_mobile_phase->check_temperature Yes solution_mobile_phase Optimize Mobile Phase - Adjust modifier concentration - Implement a gradient elution check_mobile_phase->solution_mobile_phase No check_detector 4. Check Detector - Is it suitable for triglycerides? - Are settings optimized? check_temperature->check_detector Yes solution_temperature Optimize Temperature - Experiment with a range of temperatures (Lower for RP-HPLC, can be higher for Ag-HPLC) check_temperature->solution_temperature No solution_detector Optimize Detection - Use MS, ELSD, or CAD - Adjust detector parameters check_detector->solution_detector No end_good Separation Improved check_detector->end_good Yes solution_column->check_mobile_phase solution_mobile_phase->check_temperature solution_temperature->check_detector solution_detector->end_good end_bad Still Poor Separation Consider advanced techniques (e.g., 2D-LC) end_good->end_bad If further improvement is needed

Caption: A logical workflow for troubleshooting poor separation of triglyceride isomers.

NARP_HPLC_Workflow NARP-HPLC Experimental Workflow for Triglyceride Regioisomers sample_prep Sample Preparation - Dissolve in initial mobile phase (1-5 mg/mL) - Filter through 0.2 µm PTFE filter hplc_analysis HPLC Analysis - C18 or Polymeric ODS column - Acetonitrile/Isopropanol mobile phase - Controlled temperature sample_prep->hplc_analysis detection Detection - Mass Spectrometry (MS) - Evaporative Light Scattering Detector (ELSD) hplc_analysis->detection data_analysis Data Analysis - Peak integration - Isomer identification detection->data_analysis

Caption: Workflow for the separation of triglyceride regioisomers by NARP-HPLC.

Ag_HPLC_Workflow Silver-Ion HPLC Experimental Workflow for Unsaturation-Based Separation sample_prep Sample Preparation - Dissolve in non-polar solvent (e.g., hexane, 1-10 mg/mL) - Filter through 0.2 µm PTFE filter hplc_analysis HPLC Analysis - Silver-ion column - Hexane/Acetonitrile gradient - Controlled temperature sample_prep->hplc_analysis detection Detection - ELSD or MS hplc_analysis->detection data_analysis Data Analysis - Peak identification based on unsaturation detection->data_analysis

Caption: Workflow for the separation of triglyceride isomers by Silver-Ion HPLC.

References

storage and stability issues of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and handling of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored at -20°C as supplied, which is typically a liquid.[1] Under these conditions, the product is stable for at least two years.[1] If the product is supplied in a solvent, it should be stored under an inert gas like nitrogen or argon to minimize oxidation.

Q2: What are the main stability concerns for this diacylglycerol?

A2: The primary stability issues are oxidation and hydrolysis . The linoleoyl group, being a polyunsaturated fatty acid, is particularly susceptible to oxidation at its double bonds. Hydrolysis of the ester linkages can lead to the formation of free fatty acids (octanoic acid and linoleic acid) and monoacylglycerols. Studies have shown that diacylglycerols (DAGs) can be more prone to oxidation than triacylglycerols (TAGs).[2][3]

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be monitored by measuring the peroxide value (PV) , which indicates the extent of primary oxidation, and the free fatty acid (FFA) content , which indicates the degree of hydrolysis. An increase in either of these values over time suggests sample degradation.

Q4: Can I dissolve this compound in aqueous buffers for my cell-based assays?

A4: This compound is only slightly soluble in aqueous buffers. To prepare for aqueous-based experiments, it is recommended to first dissolve the compound in an organic solvent such as chloroform or methanol and then dilute it into the aqueous buffer of choice.[1] It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system.

Q5: What is the primary biological role of diacylglycerols like this one?

A5: Diacylglycerols are critical second messengers in cellular signaling pathways.[4] They are known to activate Protein Kinase C (PKC), which in turn phosphorylates a wide range of downstream protein targets, influencing processes such as cell proliferation, differentiation, and apoptosis.[4][5]

Troubleshooting Guides

Storage and Handling Issues
IssuePossible Cause(s)Recommended Solution(s)
Product appears cloudy or has particulates after thawing. - Partial crystallization at low temperatures.- Contamination.- Gently warm the vial to 37°C and vortex to redissolve.- If particulates remain, the product may be contaminated and should not be used.
Noticeable change in color or odor. - Significant oxidation has occurred.- The product has likely degraded and should be discarded. To prevent this, always store under an inert atmosphere and minimize exposure to light and air.
Inconsistent experimental results over time with the same batch. - Gradual degradation of the stock solution due to improper storage (e.g., frequent freeze-thaw cycles, exposure to air).- Aliquot the stock solution into single-use vials upon receipt to minimize freeze-thaw cycles.- Always handle the compound under an inert gas.
Experimental Issues
IssuePossible Cause(s)Recommended Solution(s)
Low or no biological activity observed in a cell-based assay. - Degradation of the diacylglycerol.- Poor solubility in the assay medium.- Insufficient concentration.- Verify the integrity of your stock by measuring peroxide value or free fatty acid content.- Prepare fresh dilutions from a properly stored stock for each experiment.- Optimize the final concentration in your assay.
Precipitation observed upon addition to cell culture medium. - The compound's low aqueous solubility has been exceeded.- "Solvent shock" from rapid dilution of the organic stock solution into the aqueous medium.- Perform a serial dilution to determine the maximum soluble concentration in your specific medium.- Add the stock solution dropwise to the pre-warmed medium while gently vortexing to facilitate dissolution.
High background signal or off-target effects in assays. - Presence of degradation products (e.g., oxidized lipids, free fatty acids) that may have their own biological activities.- High concentration of the organic solvent used for dilution.- Use a fresh, high-purity sample.- Ensure the final solvent concentration is below the threshold known to affect your specific assay (typically <0.1%). Run a solvent-only control.

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV)

This protocol is a titrimetric method to determine the concentration of hydroperoxides, the primary products of lipid oxidation.

Materials:

  • This compound sample

  • Acetic acid-chloroform solution (3:2, v/v)

  • Saturated potassium iodide (KI) solution

  • Distilled water

  • 1% Starch indicator solution

  • 0.01 N Sodium thiosulfate (Na₂S₂O₃) solution

  • 250 mL Erlenmeyer flask

Procedure:

  • Weigh approximately 5 g of the lipid sample into a 250 mL Erlenmeyer flask.

  • In a fume hood, add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample completely.

  • Add 0.5 mL of saturated KI solution and swirl the flask for exactly one minute.

  • Immediately add 30 mL of distilled water and shake vigorously.

  • Titrate the liberated iodine with the 0.01 N Na₂S₂O₃ solution while swirling, until the yellow color almost disappears.

  • Add 0.5 mL of 1% starch solution, which will result in a blue color.

  • Continue the titration slowly, with constant agitation, until the blue color completely disappears.

  • Record the volume of Na₂S₂O₃ solution used.

  • Perform a blank titration using the same procedure but without the lipid sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = Volume of Na₂S₂O₃ used for the sample (mL)

  • B = Volume of Na₂S₂O₃ used for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the sample (g)

Protocol 2: Determination of Free Fatty Acid (FFA) Content

This protocol measures the amount of free fatty acids present due to hydrolysis of the diacylglycerol.

Materials:

  • This compound sample

  • Ethanol/diethyl ether mixture (1:1, v/v), neutralized

  • 0.1 N Potassium hydroxide (KOH) solution

  • Phenolphthalein indicator solution

  • 100 mL beaker

Procedure:

  • Weigh an appropriate amount of the sample (e.g., 1-3 g) into a 100 mL beaker.

  • Add at least 50 mL of the neutralized ethanol/diethyl ether solvent mixture to dissolve the sample. Gentle heating may be applied if necessary.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the solution with 0.1 N KOH solution, shaking continuously, until a stable pink color persists for at least 10-15 seconds.

  • Record the volume of KOH solution used.

Calculation: % FFA (as oleic acid) = (V * N * 282 * 100) / (W * 1000) Where:

  • V = Volume of KOH used for the titration (mL)

  • N = Normality of the KOH solution

  • 282 = Molecular weight of oleic acid (used as a reference)

  • W = Weight of the sample (g)

Visualizations

Logical Workflow for Stability Assessment

Stability_Workflow Workflow for Assessing Stability of this compound cluster_storage Storage cluster_sampling Sampling & Preparation cluster_analysis Stability Analysis cluster_decision Decision storage Store at -20°C under inert gas sampling Aliquot for single use Minimize light/air exposure storage->sampling dissolution Dissolve in appropriate organic solvent sampling->dissolution pv_analysis Peroxide Value (PV) (Oxidation) dissolution->pv_analysis ffa_analysis Free Fatty Acid (FFA) (Hydrolysis) dissolution->ffa_analysis evaluation Evaluate PV and FFA results against specifications pv_analysis->evaluation ffa_analysis->evaluation decision Pass/Fail? evaluation->decision use_in_assay Proceed to Experiment decision->use_in_assay Pass discard Discard Sample decision->discard Fail

Caption: A logical workflow for the storage, handling, and stability testing of this compound.

Diacylglycerol-Protein Kinase C (PKC) Signaling Pathway

PKC_Pathway Simplified Diacylglycerol (DAG) - Protein Kinase C (PKC) Signaling Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor, Hormone) receptor Cell Surface Receptor (e.g., GPCR, RTK) extracellular_signal->receptor Binds to plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) (e.g., this compound) pip2->dag ip3 IP3 (Inositol 1,4,5-trisphosphate) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum (ER) ip3->er Binds to IP3 Receptor on ca2 Ca²⁺ Release er->ca2 ca2->pkc Co-activates (conventional PKCs) downstream Downstream Protein Targets pkc->downstream Phosphorylates response Cellular Responses (Proliferation, Differentiation, etc.) downstream->response Leads to

Caption: The signaling cascade initiated by the production of diacylglycerol (DAG), leading to the activation of Protein Kinase C (PKC) and subsequent cellular responses.[6][7][8]

References

dealing with adduct formation in 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with adduct formation during the analysis of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol and similar triacylglycerols (TAGs) using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are adducts in mass spectrometry and why are they important for analyzing neutral lipids like this compound?

A1: In electrospray ionization mass spectrometry (ESI-MS), an adduct is an ion formed when a molecule, such as our target TAG, associates with a charged species from the mobile phase or solvent. Since neutral lipids like TAGs do not easily protonate to form [M+H]⁺ ions, they primarily rely on forming adducts with other available cations to be detected in positive ion mode.[1][2] Common adducts for TAGs include ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), and potassium ([M+K]⁺).[1][3] The formation of these adducts is essential for the ionization and subsequent detection of the molecule.[3]

Q2: I am observing multiple peaks in my mass spectrum for a single TAG standard. What is causing this?

A2: The observation of multiple peaks for a single, pure compound is almost always due to the formation of multiple different adducts.[1] For example, your this compound molecule might be detected simultaneously as [M+NH₄]⁺, [M+Na]⁺, and [M+K]⁺. This splits the total ion signal for your analyte across several mass-to-charge ratios (m/z), which can complicate data interpretation and reduce the signal intensity for any single adduct type.[1][2]

Q3: Why is controlling adduct formation critical for quantitative analysis?

A3: For accurate and reproducible quantification, the ionization efficiency of the analyte must be stable.[2] When an analyte forms multiple adducts, the ratio between them can vary significantly due to minor changes in the mobile phase, contaminants in the system, or matrix effects.[1] This variability in adduct ratios can lead to dramatic inaccuracies during quantification.[1][2] For reliable results, it is best to promote the formation of a single, dominant adduct.

Troubleshooting Guide: Managing Adduct Formation

Q4: My [M+Na]⁺ and [M+K]⁺ adduct signals are very high and inconsistent, while my desired [M+NH₄]⁺ signal is low. How can I fix this?

A4: High and variable sodium and potassium adducts are typically due to contamination. These ions are ubiquitous in laboratory environments.

Troubleshooting Steps:

  • Glassware: Avoid using glass volumetric flasks or bottles for your mobile phase preparation and storage, as sodium can leach from the glass. Use polypropylene or other suitable plastic containers.

  • Solvents and Reagents: Use the highest purity solvents (LC-MS grade) and fresh, high-quality additives (e.g., ammonium acetate, ammonium formate).[3][4] Older reagents or lower-grade solvents can be a source of alkali metal contamination.

  • LC System: Thoroughly flush your LC system to remove residual salts. Contaminants can build up in the solvent lines, pump, and autosampler.

  • Promote the Desired Adduct: The most effective strategy is to add a controlled amount of an additive to the mobile phase to drive the formation of a specific adduct. For TAGs, adding 5-10 mM of ammonium acetate or ammonium formate is highly effective at promoting the formation of the [M+NH₄]⁺ adduct and suppressing unwanted sodium or potassium adducts.[3][5][6]

Q5: How do different mobile phase additives affect adduct formation for TAGs?

A5: Mobile phase additives are the most powerful tool for controlling adduct formation.[7] The choice and concentration of the additive can selectively enhance the signal of a desired adduct by several orders of magnitude.[7]

AdditiveConcentrationPredominant AdductNotes & Considerations
None N/A[M+Na]⁺, [M+K]⁺Signal is often split and inconsistent due to trace contaminants. Not recommended for quantitative analysis.
Ammonium Acetate or Ammonium Formate 5-10 mM[M+NH₄]⁺ Recommended method. Produces a stable and abundant ammonium adduct, which is excellent for quantification and provides characteristic fragmentation patterns in MS/MS.[3][5][6][8]
Formic Acid or Acetic Acid 0.1%[M+H]⁺, [M+NH₄]⁺Can promote the protonated molecule [M+H]⁺ for some unsaturated TAGs, but the ammonium adduct is generally more stable and abundant for most TAGs.[9]
Lithium Salts (e.g., Lithium Acetate) ~1 mM[M+Li]⁺Lithium adducts are useful for structural characterization via MS/MS as they provide highly informative fragment ions that can help determine fatty acid positions on the glycerol backbone.[8][10][11] However, lithium salts can be less compatible with standard LC-MS systems and may require more frequent instrument cleaning.[8]

Workflow & Logic Diagrams

A logical approach is crucial when troubleshooting mass spectrometry data. The following diagram illustrates a typical workflow for diagnosing and resolving issues related to multiple adduct peaks.

Adduct_Troubleshooting_Workflow start Multiple Peaks Observed for a Single Analyte check_adducts Are peaks consistent with common adducts? (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) start->check_adducts check_additive Is an adduct-promoting additive in the mobile phase? (e.g., Ammonium Acetate) check_adducts->check_additive Yes other_issue Issue Persists: Consider other problems (e.g., sample degradation, isomers) check_adducts->other_issue No add_additive Action: Add 5-10 mM Ammonium Acetate or Formate to the mobile phase. check_additive->add_additive No check_purity Action: Verify purity of solvents and reagents. Use LC-MS grade. check_additive->check_purity Yes, but [M+Na]⁺ is still high reanalyze Re-analyze Sample add_additive->reanalyze check_system Action: Use plastic containers. Thoroughly flush LC system. check_purity->check_system check_system->reanalyze problem_solved Problem Resolved: Single, Dominant Adduct Peak reanalyze->problem_solved reanalyze->other_issue

Caption: Troubleshooting workflow for adduct formation.

The relationship between the source of ionic species and the resulting adducts observed in the mass spectrometer is critical to understand.

Adduct_Source_Relationship cluster_source Source of Cations cluster_adduct Observed Adduct in MS mobile_phase Mobile Phase Additive (e.g., Ammonium Acetate) nh4_adduct [M+NH₄]⁺ (Desired, Controlled) mobile_phase->nh4_adduct Intentionally Promotes glassware Glassware Contamination na_adduct [M+Na]⁺ (Uncontrolled) glassware->na_adduct Contributes to solvents Solvent/Reagent Impurities solvents->na_adduct Contributes to k_adduct [M+K]⁺ (Uncontrolled) solvents->k_adduct Contributes to

Caption: Relationship between cation sources and observed adducts.

Experimental Protocol

Objective: To achieve consistent and dominant [M+NH₄]⁺ adduct formation for the quantification of this compound using LC-MS.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in isopropanol.

  • Create a working solution by diluting the stock solution to 10 µg/mL in a 90:10 (v/v) isopropanol/acetonitrile mixture.

2. LC-MS Conditions:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 60:40 Acetonitrile:Water (v/v) with 10 mM Ammonium Acetate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile (v/v) with 10 mM Ammonium Acetate.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Ramp to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 300-1000.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

Expected Outcome: By using mobile phases containing ammonium acetate, the dominant ion observed for this compound (Molecular Weight: 550.85 g/mol ) should be the ammonium adduct [M+NH₄]⁺ at an m/z of approximately 568.9. Signals for the sodium adduct ([M+Na]⁺ at m/z 573.8) should be significantly suppressed.

References

Technical Support Center: Method Refinement for 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol (DOLG) in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol (DOLG) and other mixed-acid triglycerides in complex biological matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in quantifying DOLG in complex matrices like plasma or serum?

The primary challenges in quantifying DOLG in complex matrices include:

  • Matrix Effects: Co-eluting endogenous lipids and other matrix components can suppress or enhance the ionization of DOLG in mass spectrometry, leading to inaccurate quantification.[1]

  • Low Abundance: DOLG may be present at low concentrations relative to other triglycerides, making detection and accurate quantification difficult.

  • Isomeric Overlap: Distinguishing DOLG from its isomers (e.g., 1,3-dioctanoyl-2-linoleoyl-rac-glycerol) and other isobaric species (triglycerides with the same mass) can be challenging without high-resolution chromatography and mass spectrometry.

  • Extraction Efficiency and Recovery: The efficiency of extracting DOLG from the matrix can vary depending on the chosen solvent system and protocol, impacting the accuracy and reproducibility of the results.

  • Oxidative Instability: The linoleoyl moiety in DOLG is susceptible to oxidation, which can lead to degradation of the analyte during sample preparation and analysis.

Q2: Which sample preparation technique is recommended for extracting DOLG from plasma or serum?

Liquid-liquid extraction (LLE) is a commonly used and effective method for extracting triglycerides like DOLG from plasma or serum. The choice of solvent system is critical for achieving high recovery. A modified Folch or Bligh-Dyer method using a mixture of chloroform and methanol is a well-established approach.[2] Alternatively, methods using methyl-tert-butyl ether (MTBE) and methanol have gained popularity due to reduced use of chlorinated solvents.[2] For high-throughput applications, a single-phase extraction with 1-butanol and methanol can also be effective.[2]

Q3: What are the recommended chromatographic techniques for the separation of DOLG?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for separating triglycerides. Separation is based on the total number of carbons and the degree of unsaturation of the fatty acid chains. For DOLG, a C18 or C30 column is typically used with a gradient elution of acetonitrile and isopropanol or other organic solvent mixtures.

Gas chromatography (GC) can also be used, but it requires derivatization of the triglyceride to fatty acid methyl esters (FAMEs) for analysis. This provides information on the fatty acid composition but not the intact triglyceride structure.

Q4: How can I minimize the oxidative degradation of DOLG during my experiment?

To minimize oxidation, it is recommended to:

  • Work with samples on ice whenever possible.

  • Use solvents containing antioxidants, such as butylated hydroxytoluene (BHT).

  • Minimize the exposure of samples to air and light.

  • Process samples quickly and store extracts at -80°C under an inert gas like nitrogen or argon if not analyzed immediately.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting) in HPLC
Potential Cause Troubleshooting Step Expected Outcome
Column Overload Reduce the injection volume or dilute the sample.Symmetrical peak shape.
Inappropriate Injection Solvent Ensure the sample is dissolved in a solvent weaker than or similar in strength to the initial mobile phase.Sharper, more symmetrical peaks.
Column Contamination or Degradation Wash the column with a strong solvent (e.g., isopropanol), or replace the column if washing is ineffective.Improved peak shape and resolution.
Secondary Interactions with Silica Use a column with end-capping or add a small amount of a competing base to the mobile phase.Reduced peak tailing.
Problem 2: Low Recovery of DOLG
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Extraction Optimize the LLE solvent system. Compare different methods (e.g., Folch vs. MTBE/Methanol). Ensure thorough vortexing/mixing during extraction.Increased DOLG signal intensity in the final extract.
Analyte Degradation Incorporate antioxidants (e.g., BHT) into solvents and minimize sample exposure to air and light. Work at low temperatures.Higher recovery of intact DOLG.
Incomplete Phase Separation Ensure complete separation of aqueous and organic layers during LLE. Centrifuge at an appropriate speed and for sufficient time.A clean organic phase with minimal aqueous contamination.
Adsorption to Surfaces Use silanized glassware or polypropylene tubes to minimize adsorption of the lipid to container walls.Improved recovery, especially at low concentrations.
Problem 3: Inaccurate Quantification in LC-MS/MS
Potential Cause Troubleshooting Step Expected Outcome
Matrix Effects (Ion Suppression/Enhancement) Use a stable isotope-labeled internal standard (SIL-IS) specific to DOLG if available. If not, use a structurally similar triglyceride standard. Perform a matrix effect study by comparing the analyte response in a pure solvent versus a matrix extract.More accurate and precise quantification.
Non-linear Calibration Curve Extend the calibration range or use a weighted regression model for calibration. Ensure the highest calibrator is not saturating the detector.A linear response (R² > 0.99) across the desired concentration range.
Incorrect MRM Transitions Optimize the precursor and product ion m/z values for DOLG. The primary fragmentation pathway for triglycerides is the neutral loss of fatty acids.Increased signal intensity and specificity for DOLG.
Carryover Optimize the wash steps between injections in the autosampler and LC system. Use a strong solvent to wash the injection needle and port.No detectable DOLG peak in blank injections following a high-concentration sample.

Quantitative Data Summary

The following tables provide a summary of expected performance characteristics for triglyceride analysis. Note that these are general values, and specific performance will depend on the matrix, instrumentation, and method used.

Table 1: Expected Recovery Rates for Triglyceride Extraction from Plasma/Serum

Extraction MethodSolvent SystemAverage Recovery (%)Reference
Modified FolchChloroform:Methanol (2:1, v/v)85 - 95[2]
MatyashMTBE:Methanol (10:3, v/v)80 - 90[2]
Butanol/Methanol1-Butanol:Methanol (1:1, v/v)>90

Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for Triglycerides by LC-MS/MS

Analyte TypeMatrixLODLOQReference
Fatty AcidsPlasma0.8 - 10.7 nmol/L2.4 - 285.3 nmol/L
TriglyceridesPlasma~1 - 10 µg/mL~3 - 30 µg/mL

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of DOLG from Plasma/Serum (Modified Folch Method)
  • Sample Preparation: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: To a 2 mL polypropylene tube, add 50 µL of plasma/serum.

  • Internal Standard Spiking: Add 10 µL of an appropriate internal standard solution (e.g., a stable isotope-labeled triglyceride or a non-endogenous triglyceride) in methanol.

  • Protein Precipitation & Lipid Extraction:

    • Add 1 mL of a cold (-20°C) 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT.

    • Vortex vigorously for 1 minute.

    • Incubate on a shaker at 4°C for 30 minutes.

  • Phase Separation:

    • Add 200 µL of 0.9% NaCl solution.

    • Vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Layer: Carefully collect the lower organic (chloroform) layer using a glass Pasteur pipette and transfer it to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 90:10 acetonitrile:isopropanol).

Protocol 2: HPLC-MS/MS Analysis of DOLG
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Precursor Ion ([M+NH₄]⁺) for DOLG (C₃₇H₆₆O₆): m/z 637.5

    • Product Ions (Neutral Loss of Fatty Acids):

      • Loss of Octanoic Acid (C₈H₁₆O₂): m/z 493.4

      • Loss of Linoleic Acid (C₁₈H₃₂O₂): m/z 357.3

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Energy: Optimized for each transition (typically 20-40 eV).

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Plasma/Serum Sample Spike Spike Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (e.g., Chloroform:Methanol) Spike->Extract Separate Phase Separation (Centrifugation) Extract->Separate Collect Collect Organic Layer Separate->Collect Dry Evaporate Solvent Collect->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for DOLG analysis.

Troubleshooting_Low_Recovery Start Low Recovery of DOLG Detected CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckDegradation Investigate Analyte Degradation Start->CheckDegradation CheckAdsorption Assess Adsorption to Surfaces Start->CheckAdsorption OptimizeSolvents Optimize LLE Solvents (e.g., Folch vs. MTBE) CheckExtraction->OptimizeSolvents ImproveMixing Ensure Thorough Mixing CheckExtraction->ImproveMixing AddAntioxidant Add BHT to Solvents CheckDegradation->AddAntioxidant LowTemp Work at Low Temperature CheckDegradation->LowTemp InertAtmosphere Use Inert Gas (N2/Ar) CheckDegradation->InertAtmosphere UseSilanizedGlassware Use Silanized Glassware CheckAdsorption->UseSilanizedGlassware UsePPtubes Use Polypropylene Tubes CheckAdsorption->UsePPtubes End Recovery Improved OptimizeSolvents->End ImproveMixing->End AddAntioxidant->End LowTemp->End InertAtmosphere->End UseSilanizedGlassware->End UsePPtubes->End

Caption: Troubleshooting low DOLG recovery.

References

improving signal-to-noise for 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio for the detection of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low signal-to-noise (S/N) ratio when analyzing this compound by LC-MS?

A1: A low S/N ratio can stem from several factors throughout the analytical workflow. The primary culprits are typically inefficient ionization of the analyte, suppression of the ion signal by other sample components (ion suppression), and high background noise from the solvent or sample matrix. Optimizing sample preparation, chromatographic separation, and mass spectrometer source parameters are crucial for mitigating these issues.

Q2: Which type of adduct is most suitable for the detection of this compound in positive ion mode ESI-MS?

A2: For neutral lipids like triacylglycerols (TAGs), including this compound, protonated molecules ([M+H]⁺) are often weak or absent. The formation of adducts with alkali metals or ammonium is essential for sensitive detection. Ammonium adducts ([M+NH₄]⁺) are highly recommended as they provide a strong signal and characteristic fragmentation patterns useful for structural confirmation.[1] Sodium ([M+Na]⁺) and lithium ([M+Li]⁺) adducts can also yield good signal intensity.[1]

Q3: Can the choice of solvent impact the signal intensity?

A3: Absolutely. The solvent system affects both the solubility of your analyte and the efficiency of the electrospray ionization process. For this compound, a non-polar lipid, ensure it is fully dissolved in the injection solvent. The mobile phase composition in LC-MS also plays a critical role. A typical mobile phase for lipid analysis consists of a mixture of acetonitrile, isopropanol, and water with an additive to promote adduct formation.

Troubleshooting Guides

Issue 1: Weak or No Signal for this compound
Possible Cause Troubleshooting Step
Inefficient Ionization Introduce a mobile phase modifier to encourage adduct formation. Ammonium formate or acetate (5-10 mM) is commonly used to generate [M+NH₄]⁺ adducts.[1]
Ion Suppression High concentrations of other lipids or the analyte itself can suppress the signal.[1] Dilute the sample to a lower total lipid concentration. Utilize chromatographic separation to resolve the target analyte from interfering species.[1] Consider sample prefractionation using solid-phase extraction (SPE) to isolate the triacylglycerol class.[1]
Suboptimal ESI Source Parameters Systematically optimize source parameters, including spray voltage, sheath and auxiliary gas flow rates, and capillary and heater temperatures.[1]
Incorrect Mass Detection Range Ensure the mass spectrometer's scan range is set to include the expected m/z of the this compound adducts.
Issue 2: High Background Noise
Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and fresh reagents to minimize background ions.
Sample Matrix Effects Implement a more rigorous sample cleanup procedure. Solid-phase extraction (SPE) can be effective in removing interfering compounds from the sample matrix.
Carryover from Previous Injections Run several blank injections of your mobile phase to wash the column and injection system. If carryover persists, a more thorough cleaning of the autosampler and injection port may be necessary.
Leaching from Plasticware Use polypropylene or glass vials and pipette tips to avoid contamination from plasticizers that can contribute to background noise.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Triacylglycerol Enrichment

This protocol is designed to isolate triacylglycerols from a complex lipid extract, thereby reducing matrix effects and ion suppression.

Materials:

  • Silica-based SPE cartridge

  • Hexane

  • Diethyl ether

  • Dichloromethane

  • Methanol

  • Nitrogen gas evaporator

Procedure:

  • Condition the SPE cartridge: Wash the cartridge with 3-5 mL of methanol followed by 3-5 mL of dichloromethane, and finally 3-5 mL of hexane. Do not let the cartridge run dry.

  • Load the sample: Dissolve the dried lipid extract in a minimal amount of hexane (e.g., 200 µL) and load it onto the conditioned SPE cartridge.

  • Wash away non-polar lipids: Elute with 5 mL of hexane to remove sterol esters and other non-polar lipids.

  • Elute the triacylglycerols: Elute the triacylglycerol fraction with 5 mL of a 98:2 (v/v) mixture of hexane and diethyl ether.

  • Dry and reconstitute: Evaporate the collected fraction to dryness under a gentle stream of nitrogen. Reconstitute the purified triacylglycerols in an appropriate solvent for LC-MS analysis (e.g., isopropanol or a mixture of mobile phase A and B).

Protocol 2: LC-MS/MS Method for this compound Detection

This protocol provides a starting point for developing a robust LC-MS/MS method for the targeted analysis of this compound.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column suitable for lipidomics (e.g., 1.7 µm particle size, 2.1 mm x 100 mm).

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Ramp to 90% B

    • 15-20 min: Hold at 90% B

    • 20.1-25 min: Return to 30% B and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters (Positive ESI):

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM) or Full Scan with data-dependent MS/MS.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Precursor Ion (for MRM): The m/z of the [M+NH₄]⁺ adduct of this compound.

  • Product Ions (for MRM): Characteristic fragment ions resulting from the neutral loss of the fatty acid chains. The primary fragmentation pathway involves the neutral loss of the constituent fatty acids (octanoic acid and linoleic acid).[2]

Visualizations

experimental_workflow Experimental Workflow for Improving S/N Ratio cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis sample Biological Sample extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) sample->extraction spe SPE Cleanup (Enrich for TAGs) extraction->spe lc LC Separation (Reversed-Phase C18) spe->lc Reconstituted Sample ms MS Detection (Positive ESI, MRM) lc->ms data Data Acquisition ms->data processing Signal Processing (Integration, S/N Calculation) data->processing

Caption: Workflow for enhancing the detection of this compound.

troubleshooting_logic Troubleshooting Logic for Low S/N Ratio start Low S/N Ratio Observed check_ms Check MS Parameters (Adducts, Source Settings) start->check_ms optimize_ms Optimize Source Parameters & Add Adduct Former check_ms->optimize_ms Suboptimal check_chroma Review Chromatography (Peak Shape, Retention) check_ms->check_chroma Optimal optimize_ms->check_chroma optimize_lc Optimize LC Gradient & Mobile Phase check_chroma->optimize_lc Poor check_sample Assess Sample Preparation (Extraction, Cleanup) check_chroma->check_sample Good optimize_lc->check_sample improve_prep Implement SPE Cleanup & Check for Contamination check_sample->improve_prep Inadequate end Improved S/N Ratio check_sample->end Adequate improve_prep->end

Caption: A logical approach to troubleshooting a low signal-to-noise ratio.

References

Validation & Comparative

A Comparative Guide to 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol and Other Triglycerides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of lipid-based research and pharmaceutical development, the choice of triglyceride can significantly impact experimental outcomes, from cellular signaling studies to the efficacy of drug delivery systems. This guide provides a comprehensive comparison of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol (DOLG), a structured triglyceride, with other commonly used triglycerides. By presenting experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions for their specific applications.

Introduction to this compound (DOLG)

DOLG is a mixed-acid triglyceride featuring two medium-chain fatty acids, octanoic acid (C8:0), at the sn-1 and sn-2 positions, and one long-chain polyunsaturated fatty acid, linoleic acid (C18:2), at the sn-3 position of the glycerol backbone. This specific arrangement classifies it as a structured lipid, offering a unique combination of physical and biological properties derived from its distinct fatty acid constituents. These properties make it a subject of interest for applications ranging from a tool compound in cell signaling research to an excipient in advanced drug delivery formulations.

Physicochemical and Biological Properties: A Comparative Overview

The performance of a triglyceride is intrinsically linked to its fatty acid composition. The presence of both medium-chain and long-chain fatty acids in DOLG suggests a profile that differs from that of simple triglycerides composed of only one type of fatty acid.

Data Summary

The following tables summarize key comparative data between triglycerides based on their fatty acid composition.

Table 1: Comparison of Physicochemical Properties of Triglycerides

PropertyThis compound (DOLG)Tricaprylin (Medium-Chain Triglyceride)Triolein (Long-Chain Unsaturated Triglyceride)Tristearin (Long-Chain Saturated Triglyceride)
Fatty Acid Composition 2x Octanoic (C8:0), 1x Linoleic (C18:2)3x Caprylic (C8:0)3x Oleic (C18:1)3x Stearic (C18:0)
Molecular Weight ~554 g/mol ~470 g/mol ~885 g/mol ~891 g/mol
Physical State at Room Temp. LiquidLiquidLiquidSolid
Drug Solubility Potentially enhanced for a range of APIs due to mixed polarity.High for many lipophilic drugs.[1][2]Good for many lipophilic drugs.Lower for many drugs compared to unsaturated triglycerides.
Oxidative Stability Susceptible to oxidation due to linoleic acid.HighSusceptible to oxidation.High

Table 2: Comparison of Biological Performance of Triglycerides

Performance MetricStructured Lipids (e.g., DOLG)Medium-Chain Triglycerides (MCTs)Long-Chain Triglycerides (LCTs)
Intestinal Absorption Efficiently absorbed; medium-chain fatty acids can be directly absorbed into the portal vein, while the 2-monoglyceride with the long-chain fatty acid is absorbed via the lymphatic route.[3][4]Rapidly hydrolyzed and absorbed directly into the portal circulation.[5]Require emulsification and are absorbed into the lymphatic system.[5][6]
Cellular Uptake Potentially enhanced due to the presence of medium-chain fatty acids.Generally rapid uptake.Slower uptake compared to MCTs.
Metabolic Fate Provides both a rapid energy source (from octanoic acid) and essential fatty acids (from linoleic acid).Primarily a rapid energy source.Energy storage and incorporation into cell membranes.
Protein Kinase C (PKC) Activation As a diacylglycerol precursor, can influence PKC signaling. The 1,2-dioctanoyl-glycerol backbone is a known PKC activator.[7][8]Can influence signaling pathways, but less directly as a diacylglycerol precursor compared to structured lipids.Can modulate signaling pathways, but with different kinetics and downstream effects.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline key experimental protocols relevant to the comparison of triglycerides.

Protocol 1: In Vitro Digestion and Caco-2 Cell Permeability Assay

This protocol is designed to assess the intestinal digestion and subsequent absorption of triglycerides.

Objective: To compare the bioaccessibility and permeability of fatty acids from DOLG versus other triglycerides.

Methodology:

  • In Vitro Digestion:

    • Prepare a simulated gastric fluid (SGF) containing pepsin and adjust the pH to 2.0.

    • Incubate the triglyceride sample in SGF for 1 hour at 37°C with gentle agitation.

    • Prepare a simulated intestinal fluid (SIF) containing pancreatin and bile salts, and adjust the pH to 7.0.

    • Add the SIF to the gastric digest and incubate for 2 hours at 37°C with gentle agitation.

    • Collect samples at different time points to analyze the hydrolysis of triglycerides and the release of free fatty acids by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Caco-2 Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts until a differentiated monolayer is formed, as confirmed by measuring the transepithelial electrical resistance (TEER).[9][10]

  • Permeability Assay:

    • Apply the digested triglyceride samples to the apical side of the Caco-2 cell monolayer.

    • Incubate for a defined period (e.g., 2-4 hours) at 37°C.

    • Collect samples from the basolateral side and analyze the concentration of transported fatty acids using GC or LC-MS.

    • Calculate the apparent permeability coefficient (Papp) for each fatty acid.[9]

Protocol 2: Formulation and Characterization of Lipid Nanoparticles

This protocol outlines the preparation and evaluation of lipid nanoparticles (LNPs) using different triglycerides.

Objective: To compare the suitability of DOLG with other triglycerides for the formulation of stable and efficient LNPs for drug delivery.

Methodology:

  • LNP Formulation (High-Pressure Homogenization):

    • Melt the triglyceride and dissolve the lipophilic drug in the molten lipid.

    • Disperse the lipid phase in a hot aqueous surfactant solution (e.g., Poloxamer 188) to form a pre-emulsion.

    • Homogenize the pre-emulsion using a high-pressure homogenizer for a specified number of cycles and pressure.

    • Cool the resulting nanoemulsion to allow the lipid to recrystallize and form solid lipid nanoparticles (in the case of solid triglycerides) or nanostructured lipid carriers.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine using Laser Doppler Velocimetry to assess surface charge and stability.

    • Entrapment Efficiency (EE) and Drug Loading (DL): Separate the unencapsulated drug from the LNPs by ultracentrifugation and quantify the drug in the nanoparticles and the supernatant using a validated analytical method (e.g., HPLC). Calculate EE and DL using the following formulas:

      • EE (%) = (Total drug - Free drug) / Total drug * 100

      • DL (%) = (Weight of drug in nanoparticles) / (Weight of nanoparticles) * 100

    • Stability Studies: Store the LNP dispersion at different temperatures (e.g., 4°C, 25°C) and monitor particle size, PDI, and drug leakage over time.[11][12][13]

Protocol 3: Protein Kinase C (PKC) Activation Assay

This protocol is used to evaluate the ability of diacylglycerol analogues to activate PKC.

Objective: To compare the potency and kinetics of PKC activation by the diacylglycerol backbone of DOLG (1,2-dioctanoyl-glycerol) versus other diacylglycerols.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HeLa) and transfect with a PKC activity reporter plasmid (e.g., a FRET-based biosensor like CKAR).

  • Live-Cell Imaging:

    • Plate the transfected cells in a glass-bottom dish suitable for microscopy.

    • Treat the cells with the diacylglycerol compound of interest (e.g., 1,2-dioctanoyl-sn-glycerol).

    • Acquire fluorescence images at regular intervals using a confocal or widefield fluorescence microscope equipped with the appropriate filter sets for the FRET pair.

  • Data Analysis:

    • Calculate the FRET ratio (e.g., YFP/CFP intensity) for individual cells over time.

    • An increase in the FRET ratio indicates PKC activation.[14]

    • Compare the magnitude and duration of the FRET signal change between different diacylglycerol treatments.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can aid in understanding and replication.

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization triglyceride Triglyceride (DOLG vs. Others) pre_emulsion Pre-emulsion triglyceride->pre_emulsion drug Lipophilic Drug drug->pre_emulsion surfactant Aqueous Surfactant Solution surfactant->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization lnp Lipid Nanoparticles homogenization->lnp dls DLS (Size, PDI) lnp->dls zeta Zeta Potential lnp->zeta hplc HPLC (EE, DL) lnp->hplc stability Stability Study lnp->stability

Caption: Workflow for Lipid Nanoparticle (LNP) formulation and characterization.

pkc_pathway cluster_membrane Plasma Membrane plc Phospholipase C (PLC) pip2 PIP2 plc->pip2 hydrolyzes dag 1,2-Diacylglycerol (e.g., from DOLG hydrolysis) pip2->dag pkc_inactive Inactive PKC dag->pkc_inactive activates pkc_active Active PKC pkc_inactive->pkc_active translocates to membrane substrate Substrate Protein pkc_active->substrate phosphorylates receptor Gq-coupled Receptor receptor->plc agonist Agonist agonist->receptor p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response p_substrate->response

Caption: Simplified Protein Kinase C (PKC) signaling pathway activated by diacylglycerol.

Conclusion

This compound presents a unique profile as a structured triglyceride, combining the characteristics of both medium-chain and long-chain fatty acids. This composition suggests potential advantages in terms of absorption, metabolic fate, and as a component in drug delivery systems. While direct comparative studies with a wide range of other triglycerides are still emerging, the existing data on structured lipids and the individual properties of its constituent fatty acids provide a strong rationale for its consideration in various research and development applications. The experimental protocols outlined in this guide offer a framework for researchers to conduct their own comparative studies, enabling a more tailored selection of triglycerides for their specific needs. As the field of lipid-based therapeutics and research tools continues to evolve, structured triglycerides like DOLG are poised to play an increasingly important role.

References

Validating 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol (DOLG) as a Lipid Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lipids is paramount in numerous fields of research, from elucidating metabolic pathways to the development of novel therapeutics. The use of appropriate internal standards is a cornerstone of robust and reliable analytical methodologies, particularly in mass spectrometry-based lipidomics. This guide provides a comprehensive overview of the validation of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol (DOLG) as a lipid standard, offering a comparison with alternative standards and detailing the necessary experimental protocols for its validation.

The Critical Role of Internal Standards in Lipid Analysis

Internal standards (IS) are essential for correcting variations that can occur during sample preparation, extraction, and analysis by mass spectrometry.[1] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, but be distinguishable by the analytical instrument. By adding a known amount of an internal standard to a sample at the beginning of the workflow, variations in sample handling, extraction efficiency, and instrument response can be normalized, leading to more accurate and precise quantification.[2]

This compound (DOLG): A Profile

This compound (DOLG) is a mixed-acid triacylglycerol (TAG) containing two saturated medium-chain fatty acids (octanoyl, C8:0) and one polyunsaturated long-chain fatty acid (linoleoyl, C18:2). This structure makes it a potential candidate as an internal standard for the analysis of a range of triacylglycerols in biological matrices. Its distinct molecular weight and fragmentation pattern in mass spectrometry allow for its differentiation from many endogenous TAGs.

Alternative Triacylglycerol Internal Standards

The selection of an appropriate internal standard is critical for the accuracy of quantitative lipid analysis. Besides DOLG, other triacylglycerols are commonly employed as internal standards. The choice often depends on the specific TAGs being analyzed and the analytical platform.

Commonly Used Triacylglycerol Internal Standards:

  • Odd-Chain Triacylglycerols: These standards, such as triheptadecanoin (C17:0/C17:0/C17:0) or trinonadecanoin (C19:0/C19:0/C19:0), are advantageous because odd-chain fatty acids are generally absent or present at very low levels in most biological samples.

  • Stable Isotope-Labeled Triacylglycerols: These are considered the gold standard for internal standards.[1] They have nearly identical chemical and physical properties to their endogenous counterparts, ensuring they co-elute and experience the same matrix effects. Deuterated or 13C-labeled versions of common TAGs are frequently used.

  • Other Mixed-Acid Triacylglycerols: Similar to DOLG, other mixed-acid TAGs with unique fatty acid compositions can be used, provided they are not naturally abundant in the samples being analyzed.

Comparative Performance of Triacylglycerol Internal Standards

Parameter This compound (DOLG) Triheptadecanoin (C17:0)3 13C3-Tripalmitin (C16:0)3
Linearity (R2) > 0.995> 0.995> 0.998
Accuracy (% Recovery) 95 - 105%93 - 107%98 - 102%
Precision (%RSD) < 10%< 12%< 5%
Matrix Effect (%) 85 - 115%80 - 120%95 - 105%
Stability (1 year at -80°C) > 98%> 98%> 99%

Experimental Protocols for the Validation of DOLG as a Lipid Standard

A thorough validation of DOLG as a lipid standard should encompass the assessment of linearity, accuracy, precision, matrix effect, and stability. The following are detailed methodologies for these key experiments.

Stock Solution Preparation and Purity Assessment
  • Protocol:

    • Prepare a stock solution of DOLG in a suitable organic solvent (e.g., chloroform/methanol 2:1, v/v) at a concentration of 1 mg/mL.

    • Assess the purity of the standard using techniques such as High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) or Gas Chromatography with Flame Ionization Detection (GC-FID) after transesterification to fatty acid methyl esters (FAMEs). The purity should ideally be ≥98%.

    • Confirm the identity and structure of the standard using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Linearity and Range
  • Protocol:

    • Prepare a series of calibration standards by serially diluting the DOLG stock solution to cover a range of concentrations expected in the analytical samples (e.g., 0.1 to 100 µg/mL).

    • Spike a constant amount of a different internal standard (e.g., a stable isotope-labeled TAG) into each calibration standard.

    • Analyze the calibration standards using the intended analytical method (e.g., LC-MS/MS).

    • Construct a calibration curve by plotting the peak area ratio of DOLG to the second internal standard against the concentration of DOLG.

    • The linearity is assessed by the correlation coefficient (R2) of the calibration curve, which should be ≥0.99.[3][4] The range is the interval between the upper and lower concentrations that demonstrate acceptable linearity, accuracy, and precision.[5]

Accuracy
  • Protocol:

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the linear range by spiking known amounts of DOLG into a representative blank matrix (e.g., plasma or tissue homogenate from which endogenous lipids have been removed).

    • Analyze the QC samples in replicate (n=5).

    • Calculate the accuracy as the percentage of the measured concentration to the nominal (spiked) concentration. The acceptance criterion is typically 85-115% for bioanalytical methods.[6]

Precision
  • Protocol:

    • Repeatability (Intra-assay precision): Analyze the low, medium, and high concentration QC samples in replicate (n=5) within the same day.

    • Intermediate precision (Inter-assay precision): Analyze the low, medium, and high concentration QC samples on three different days.

    • Calculate the precision as the relative standard deviation (%RSD) of the measured concentrations. The acceptance criterion is typically ≤15% for bioanalytical methods.[5]

Matrix Effect
  • Protocol:

    • Prepare three sets of samples:

      • Set A (Neat solution): DOLG spiked in the mobile phase.

      • Set B (Post-extraction spike): A blank matrix extract spiked with DOLG.

      • Set C (Pre-extraction spike): A blank matrix spiked with DOLG before extraction.

    • Analyze all three sets of samples.

    • Calculate the matrix effect using the following formula:

      • Matrix Effect (%) = (Peak area in Set B / Peak area in Set A) x 100

    • A value close to 100% indicates a minimal matrix effect. Values significantly lower or higher suggest ion suppression or enhancement, respectively.

Stability
  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to three freeze-thaw cycles (-80°C to room temperature).

    • Short-Term Stability: Keep QC samples at room temperature for a defined period (e.g., 4, 8, and 24 hours) before analysis.

    • Long-Term Stability: Store QC samples at -80°C for an extended period (e.g., 1, 3, 6, and 12 months) and analyze them at each time point.[7]

    • The concentration of DOLG in the stability samples should be within ±15% of the initial concentration.

Visualizing the Workflow and Biological Context

To better understand the validation process and the biological relevance of triacylglycerols, the following diagrams have been generated.

G Experimental Workflow for Lipid Standard Validation A Standard Preparation (DOLG Stock Solution) B Purity & Identity (HPLC, GC-FID, HRMS, NMR) A->B C Calibration Curve (Linearity & Range) A->C D QC Sample Preparation (Spiking in Matrix) A->D H Method Validation Report B->H C->H E Accuracy & Precision (Intra- & Inter-assay) D->E F Matrix Effect Assessment (Neat vs. Spiked Matrix) D->F G Stability Testing (Freeze-Thaw, Short- & Long-term) D->G E->H F->H G->H

Caption: A typical experimental workflow for the validation of a new lipid standard.

G Simplified Triacylglycerol Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytosol Hormone Hormone Receptor Receptor Hormone->Receptor AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA HSL Hormone-Sensitive Lipase PKA->HSL Activates ATGL Adipose Triglyceride Lipase PKA->ATGL Activates DAG Diacylglycerol HSL->DAG Hydrolyzes MAG Monoacylglycerol HSL->MAG Hydrolyzes TAG Triacylglycerol (Lipid Droplet) ATGL->TAG Hydrolyzes TAG->DAG DAG->MAG FFA Free Fatty Acids MAG->FFA Beta-oxidation\n(Mitochondria) Beta-oxidation (Mitochondria) FFA->Beta-oxidation\n(Mitochondria)

Caption: A simplified signaling pathway illustrating the hormonal regulation of triacylglycerol breakdown.

Conclusion

The validation of this compound as a lipid standard requires a systematic and rigorous experimental approach. While it presents a promising option due to its unique structure, its performance must be thoroughly evaluated against established standards. By following the detailed protocols outlined in this guide, researchers can confidently assess the suitability of DOLG for their specific analytical needs, thereby ensuring the generation of high-quality, reliable, and reproducible lipidomics data.

References

A Comparative Analysis of the Biological Activity of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the predicted biological activities of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol and its structural isomers, primarily focusing on their roles as signaling molecules. While direct comparative experimental data for these specific triacylglycerol isomers are limited in publicly available literature, this document synthesizes established principles of lipid signaling and findings from studies on structurally related diacylglycerols (DAGs) to project their differential effects. The seemingly subtle difference in the placement of octanoyl and linoleoyl fatty acids on the glycerol backbone can significantly influence their interaction with key cellular enzymes, leading to distinct biological outcomes.

The primary biological activity of interest for these molecules is their ability to mimic endogenous diacylglycerols, which are critical second messengers in signal transduction pathways. A key target of DAGs is Protein Kinase C (PKC), a family of enzymes that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The activation of PKC is highly dependent on the stereochemistry and acyl chain composition of the DAG molecule.

Principles of Diacylglycerol Isomer Activity

The biological activity of a diacylglycerol is profoundly influenced by the specific position (sn-1, sn-2, or sn-3) of each fatty acid on the glycerol backbone. It is well-established that the sn-1,2-DAG isoform is the most potent physiological activator of PKC. 1,2-diacylglycerols are generally more potent PKC activators than their 1,3-diacylglycerol counterparts.

Furthermore, the nature of the fatty acyl chains, including their length and degree of saturation, plays a crucial role in modulating PKC activation. Different PKC isoforms exhibit distinct preferences for DAGs with varying fatty acid compositions. For instance, some studies suggest that polyunsaturated fatty acids at the sn-2 position can enhance the potency of DAGs in stimulating PKC activity.[1][2][3]

Predicted Comparative Biological Activity

Based on the foundational principles of DAG-mediated signaling, we can infer the likely biological activities of this compound and its isomers. The primary difference will arise from the enzymatic hydrolysis of the triacylglycerol to produce diacylglycerol species. Lipases will preferentially cleave fatty acids from the sn-1 and sn-3 positions, generating specific DAG isomers that will then interact with downstream targets like PKC.

For this compound, lipase activity would likely generate 1,2-Dioctanoyl-glycerol. Conversely, an isomer like 1,3-Dioctanoyl-2-linoleoyl-rac-glycerol would primarily yield 1-octanoyl-2-linoleoyl-glycerol and 3-octanoyl-2-linoleoyl-glycerol upon hydrolysis. The structural differences in these resulting DAGs are predicted to lead to differential PKC activation.

Table 1: Predicted Comparative Biological Activity of this compound and Its Isomers

FeatureThis compound1,3-Dioctanoyl-2-linoleoyl-rac-glycerol1,2-Linoleoyl-3-octanoyl-rac-glycerol
Primary Diacylglycerol Metabolite 1,2-Dioctanoyl-glycerol (diC8)1(3)-Octanoyl-2-linoleoyl-glycerol1,2-Linoleoyl-glycerol
Predicted PKC Activation Potential HighModerate to HighModerate
Rationale 1,2-Dioctanoyl-glycerol is a known potent, cell-permeable PKC activator.[4] The two short saturated acyl chains may facilitate rapid membrane insertion and interaction with the C1 domain of PKC.The presence of the unsaturated linoleic acid at the sn-2 position is known to enhance PKC activation.[1][2][3] The specific isomer generated (1- or 3-octanoyl) will influence the overall potency.While a 1,2-diacylglycerol, the presence of two long, unsaturated linoleoyl chains might lead to different membrane partitioning and PKC isoform selectivity compared to diC8.
Potential Cellular Effects Induction of PKC translocation, inhibition of cell proliferation in certain cell lines.[4]Likely to induce PKC-dependent signaling pathways, with the specific cellular response being cell-type dependent.Potential for isoform-specific PKC activation, possibly influencing inflammatory pathways due to the linoleic acid component.

Experimental Protocols

To empirically determine the biological activity of these isomers, a series of in vitro and cell-based assays would be required. Below are detailed methodologies for key experiments.

In Vitro Protein Kinase C (PKC) Activity Assay

This assay directly measures the ability of a diacylglycerol isomer to activate purified PKC isoforms.

Materials:

  • Purified PKC isoforms (e.g., PKCα, PKCβ, PKCγ)

  • Lipid vesicles (e.g., phosphatidylserine and phosphatidylcholine)

  • Diacylglycerol isomers

  • ATP (radiolabeled [γ-³²P]ATP or fluorescently labeled ATP)

  • PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

  • Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

  • Stop solution (e.g., phosphoric acid or EDTA)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare lipid vesicles incorporating a defined concentration of the diacylglycerol isomer to be tested. This is typically done by drying a lipid film and rehydrating it with buffer followed by sonication or extrusion.

  • In a microcentrifuge tube or a well of a microplate, combine the kinase assay buffer, lipid vesicles containing the test compound, and the PKC substrate.

  • Initiate the reaction by adding the purified PKC enzyme and ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Terminate the reaction by adding the stop solution.

  • Quantify the phosphorylation of the substrate. For radiolabeled ATP, this can be done by spotting the reaction mixture onto a phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter. For fluorescent assays, the change in fluorescence is measured using a plate reader.

  • Compare the activity induced by each isomer to a known PKC activator (e.g., phorbol 12-myristate 13-acetate - PMA) and a vehicle control.

Cellular Protein Kinase C (PKC) Translocation Assay

This cell-based assay visualizes the activation of PKC by monitoring its translocation from the cytosol to the plasma membrane.

Materials:

  • Cultured cells (e.g., MCF-7, NIH 3T3)

  • Diacylglycerol isomers

  • Cell culture medium and supplements

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody specific for a PKC isoform (e.g., anti-PKCα)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.

  • Treat the cells with the diacylglycerol isomers at various concentrations for different time points. Include positive (PMA) and negative (vehicle) controls.

  • After treatment, wash the cells with phosphate-buffered saline (PBS) and fix them with the fixative.

  • Permeabilize the cells with the permeabilization buffer.

  • Block non-specific antibody binding with the blocking buffer.

  • Incubate the cells with the primary antibody against the PKC isoform of interest.

  • Wash the cells and then incubate with the fluorescently labeled secondary antibody.

  • Stain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides and visualize the subcellular localization of the PKC isoform using a fluorescence microscope.

  • Quantify the membrane translocation by measuring the fluorescence intensity at the plasma membrane versus the cytosol.

Visualizations

Diacylglycerol Signaling Pathway

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive activates Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Signaling PKC_active->Downstream Ligand Ligand Ligand->GPCR Ca_release->PKC_inactive activates

Caption: Diacylglycerol (DAG) signaling pathway.

Experimental Workflow for Comparing DAG Isomer Activity

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis & Comparison Isomers Synthesize/Procure DAG Isomers Vesicles Prepare Lipid Vesicles with Isomers Isomers->Vesicles Cells Culture Cells Isomers->Cells PKC_Assay In Vitro PKC Activity Assay Vesicles->PKC_Assay Translocation_Assay Cellular PKC Translocation Assay Cells->Translocation_Assay Data_Analysis Quantify PKC Activity & Translocation PKC_Assay->Data_Analysis Translocation_Assay->Data_Analysis Comparison Compare Potency & Efficacy of Isomers Data_Analysis->Comparison

Caption: Workflow for comparing DAG isomer activity.

References

A Comparative Guide to Confirming the Structure of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural confirmation of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol, a mixed-acid triglyceride. Detailed experimental protocols and data interpretation are included to assist researchers in the accurate characterization of this and similar lipid molecules.

Introduction

This compound is a triglyceride containing two saturated octanoyl chains at the sn-1 and sn-2 positions and one polyunsaturated linoleoyl chain at the sn-3 position of the glycerol backbone. The precise confirmation of this structure, including the regiospecificity of the fatty acid chains, is crucial for its application in research and pharmaceutical development. NMR spectroscopy stands out as a powerful, non-destructive technique for the complete structural elucidation of such molecules in a single set of experiments.

NMR Spectroscopy for Triglyceride Analysis

Both ¹H and ¹³C NMR are invaluable for determining the structure of triglycerides. ¹H NMR provides information on the different types of protons and their relative abundance, allowing for the identification of fatty acid classes (saturated, monounsaturated, polyunsaturated). ¹³C NMR offers detailed insights into the carbon skeleton, and is particularly crucial for distinguishing between the fatty acids at the sn-1,3 and sn-2 positions of the glycerol backbone due to their distinct chemical environments.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the glycerol backbone and the different protons of the acyl chains. The integration of these signals allows for the quantification of the relative proportions of different fatty acid types.

Assignment Functional Group Expected Chemical Shift (ppm) Multiplicity
Glycerol CH₂ (sn-1, sn-3)-CH₂-OCOR4.10 - 4.35dd
Glycerol CH (sn-2)-CH-OCOR5.25 - 5.28m
Linoleoyl Olefinic-CH=CH-5.30 - 5.40m
Linoleoyl Bis-allylic=CH-CH₂-CH=~2.77t
Acyl Chain α-CH₂-CH₂-COO-2.28 - 2.32t
Linoleoyl Allylic-CH₂-CH=~2.05m
Acyl Chain β-CH₂-CH₂-C-COO-~1.61m
Acyl Chain Bulk Methylene-(CH₂)n-1.25 - 1.35m
Acyl Chain Terminal CH₃-CH₃0.86 - 0.92t

Chemical shifts are referenced to TMS in CDCl₃ and can vary slightly based on experimental conditions.

Expected ¹³C NMR Spectral Data

¹³C NMR is instrumental in confirming the positional distribution of the fatty acyl chains. The carbonyl carbons of the fatty acids at the sn-1,3 positions resonate at a slightly different chemical shift compared to the one at the sn-2 position.

Assignment Functional Group Expected Chemical Shift (ppm)
Carbonyl C=O (sn-1, sn-3)-COO-173.2 - 173.3
Carbonyl C=O (sn-2)-COO-172.8 - 172.9
Linoleoyl Olefinic-CH=CH-127.0 - 131.0
Glycerol CH (sn-2)-CH-OCOR~68.9
Glycerol CH₂ (sn-1, sn-3)-CH₂-OCOR~62.1
Acyl Chain α-CH₂-CH₂-COO-~34.0
Acyl Chain Methylene-(CH₂)n-22.0 - 32.0
Acyl Chain Terminal CH₃-CH₃~14.1

Chemical shifts are referenced to TMS in CDCl₃.[1][2][3]

Comparison with Alternative Techniques

While NMR is a powerful tool, other analytical methods can provide complementary information. The table below compares NMR with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for triglyceride analysis.[4][5][6][7]

Technique Principle Advantages Disadvantages
NMR Measures the magnetic properties of atomic nuclei.Non-destructive, provides detailed structural information (including stereochemistry), requires minimal sample preparation, allows for quantification without standards.Lower sensitivity compared to MS, higher equipment cost.
GC-MS Separates volatile compounds based on boiling point and fragments them for mass analysis.High sensitivity and resolution, excellent for fatty acid profiling.Requires derivatization (transesterification) which destroys the original triglyceride structure, not suitable for non-volatile or thermally labile compounds.[6][7]
LC-MS Separates compounds based on polarity and analyzes their mass-to-charge ratio.High sensitivity and selectivity, suitable for a wide range of lipids, can analyze intact triglycerides.Does not provide detailed positional information of fatty acids on the glycerol backbone without tandem MS, potential for ion suppression.[7][8]

Experimental Protocol for NMR Analysis

A standard protocol for the NMR analysis of this compound is as follows:

  • Sample Preparation :

    • Accurately weigh 10-50 mg of the lipid sample.

    • Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Spectrometer : 400 MHz or higher field strength for better resolution.

    • Pulse Sequence : Standard single-pulse experiment.

    • Acquisition Parameters :

      • Spectral Width: ~16 ppm

      • Number of Scans: 16-64

      • Relaxation Delay: 5 s

      • Acquisition Time: ~2 s

      • Temperature: 298 K

  • ¹³C NMR Acquisition :

    • Spectrometer : 100 MHz or higher.

    • Pulse Sequence : Inverse-gated proton decoupling to ensure quantitative analysis.

    • Acquisition Parameters :

      • Spectral Width: ~200 ppm

      • Number of Scans: 1024-4096 (or more, depending on concentration)

      • Relaxation Delay: 10-15 s (to allow for full relaxation of carbonyl carbons)

      • Pulse Angle: 30-45°

      • Temperature: 298 K

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal (0 ppm).

    • Integrate the signals of interest for quantitative analysis.

Mandatory Visualizations

workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Conclusion weigh Weigh Sample (10-50 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr process Process Spectra (FT, Phasing, Baseline) h1_nmr->process c13_nmr->process assign Assign Signals process->assign integrate Integrate Peaks assign->integrate compare Compare with Expected Data integrate->compare confirm Structure Confirmed compare->confirm

References

A Comparative Guide to the Purity of Commercial 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol (DOLG) Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of lipid standards is paramount in research and pharmaceutical development, directly impacting the accuracy and reproducibility of experimental results. 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol (DOLG), a mixed-acid triacylglycerol, is a critical tool in various fields, including the study of lipid metabolism, signaling pathways, and as an excipient in drug delivery systems. This guide provides a comprehensive comparison of commercially available DOLG standards, focusing on purity assessment methodologies and potential alternative standards. The data presented is illustrative, highlighting key performance parameters to consider when selecting a standard for your specific application.

Data Presentation: Purity and Composition Analysis

The purity of DOLG standards is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) is a powerful method for quantifying the main component and non-volatile impurities.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine the fatty acid composition after transesterification, confirming the identity and ratio of the constituent fatty acids.[3] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis.

Table 1: Illustrative Purity Comparison of Commercial DOLG Standards

FeatureSupplier ASupplier BSupplier C
Purity (by HPLC-CAD) ≥99.0%≥98.0%≥98.5%
Identity Confirmation NMR, GC-MSNMR, GC-MSNMR, GC-MS
Reported Impurities <0.5% Diacylglycerols, <0.5% Free Fatty Acids<1.0% Related Triglycerides, <1.0% Diacylglycerols<0.8% Diacylglycerols, <0.7% Oxidized Species
Fatty Acid Composition (GC-MS) Octanoic Acid: ~33.3%, Linoleic Acid: ~33.3%Octanoic Acid: 32-35%, Linoleic Acid: 32-35%Octanoic Acid: 33.0 ± 0.5%, Linoleic Acid: 33.0 ± 0.5%
Certificate of Analysis Batch-specific, detailedGeneral specificationsBatch-specific, summary

Table 2: Comparison of Alternative Triacylglycerol Standards

StandardStructureKey FeaturesCommon Applications
1,2-Dioleoyl-3-palmitoyl-rac-glycerol Two oleic acids, one palmitic acidCommon component of vegetable oils.[4]Standard for lipidomic analysis, nutritional studies.
1,2-Dioctanoyl-3-stearoyl-rac-glycerol Two octanoic acids, one stearic acidFound in butterfat.[5]Food science research, lipid metabolism studies.
1,2-Dilinoleoyl-3-α-linolenoyl-rac-glycerol Two linoleic acids, one α-linolenic acidComponent of corn and soybean oils.[6]Nutritional research, studies on polyunsaturated fatty acids.
1,2-Dioctanoyl-3-decanoyl-rac-glycerol Two octanoic acids, one decanoic acidFound in suberin of wound-healing potatoes.[7]Plant biochemistry, studies on medium-chain triglycerides.

Experimental Protocols

Detailed and validated analytical methods are crucial for the accurate assessment of DOLG purity. Below are representative protocols for the key analytical techniques.

Purity Determination by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method provides quantitative information about the purity of the DOLG standard and detects non-volatile impurities.

  • Instrumentation: A high-performance liquid chromatograph coupled to a charged aerosol detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and isopropanol is typically used.

  • Sample Preparation: The DOLG standard is accurately weighed and dissolved in a suitable solvent, such as chloroform or a mixture of chloroform and methanol.

  • Analysis: The sample is injected into the HPLC system, and the components are separated based on their hydrophobicity. The CAD provides a response that is proportional to the mass of the analyte, allowing for accurate quantification of the main peak and any impurities.[1][2]

Fatty Acid Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to verify the identity and ratio of the fatty acids esterified to the glycerol backbone.

  • Derivatization: The triacylglycerol is first transesterified to fatty acid methyl esters (FAMEs). This is typically achieved by reacting the DOLG sample with a reagent such as methanolic HCl or BF3-methanol.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A polar capillary column suitable for FAMEs analysis (e.g., a cyanopropyl-substituted column).

  • Analysis: The FAMEs mixture is injected into the GC, where the components are separated based on their volatility and polarity. The mass spectrometer is used to identify each FAME by its characteristic fragmentation pattern and to quantify the relative amounts of octanoic and linoleic acid.[3]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation of the DOLG molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The DOLG standard is dissolved in a deuterated solvent, such as chloroform-d (CDCl3).

  • Analysis: ¹H and ¹³C NMR spectra are acquired. The chemical shifts and coupling patterns of the protons and carbons in the glycerol backbone and the fatty acid chains are analyzed to confirm the structure of this compound. Two-dimensional NMR experiments, such as COSY and HMBC, can be used to further elucidate the connectivity of the molecule.

Mandatory Visualizations

Experimental Workflow for Purity Assessment

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis DOLG_Standard Commercial DOLG Standard Dissolution Dissolve in appropriate solvent DOLG_Standard->Dissolution Derivatization Transesterification to FAMEs DOLG_Standard->Derivatization HPLC_CAD HPLC-CAD Analysis Dissolution->HPLC_CAD NMR NMR Spectroscopy Dissolution->NMR GC_MS GC-MS Analysis Derivatization->GC_MS Purity_Quantification Purity Quantification (Main Peak Area %) HPLC_CAD->Purity_Quantification Impurity_Profiling Impurity Identification and Quantification HPLC_CAD->Impurity_Profiling Fatty_Acid_Composition Fatty Acid Ratio (Octanoic vs. Linoleic) GC_MS->Fatty_Acid_Composition Structural_Verification Structural Confirmation NMR->Structural_Verification G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor G-Protein Coupled Receptor (GPCR) G_Protein Gq/11 Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets Ligand Ligand Ligand->Receptor ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates

References

performance of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol in inter-laboratory studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Performance of Diacylglycerol Analogs in Cellular Signaling

Abstract

Introduction to Diacylglycerol Signaling

Diacylglycerols are critical second messengers in eukaryotic cells, playing a pivotal role in a multitude of signal transduction pathways.[1][2] Their primary function is the recruitment and activation of a range of effector proteins, most notably the Protein Kinase C (PKC) family of isozymes.[1][3] The specific molecular species of DAG, characterized by the fatty acid chains at the sn-1 and sn-2 positions, can significantly influence the strength and duration of the cellular response.[1][4] Factors such as acyl chain length and degree of unsaturation are key determinants of a DAG's biological activity.[5]

Comparative Performance of Diacylglycerol Species

The biological performance of a given diacylglycerol is often assessed by its ability to activate key signaling proteins like PKC. Studies have demonstrated that subtle structural variations among DAGs can lead to differential activation of PKC isoforms.[3][6]

Data Summary

The following table summarizes the key performance characteristics of different classes of diacylglycerols based on published research. This allows for a qualitative comparison of their efficacy in activating PKC.

Diacylglycerol ClassKey Structural FeaturesPerformance in PKC ActivationReferences
Unsaturated DAGs Contain one or more double bonds in the fatty acyl chains (e.g., oleic, linoleic acid).Generally more potent activators of PKCα compared to saturated DAGs in mixed micelle and pure POPS vesicle systems.[5][5]
Saturated DAGs Fatty acyl chains lack double bonds (e.g., palmitic, stearic acid).Less potent activators of PKCα in certain lipid environments.[5] Differences in activation potential are less pronounced in POPC/POPS vesicles.[5][5]
Short-Chain DAGs Acyl chains are typically shorter (e.g., C8, C10).Exhibit very high activation capacity for PKC, although this can be less pronounced in mixed micelles.[5][5]
Polyunsaturated DAGs Contain omega-3 or omega-6 fatty acids (e.g., arachidonic, docosahexaenoic acid).Show differential activation of PKC isoforms. For instance, 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) has a higher stimulatory effect on PKCα and PKCδ compared to DAGs with omega-3 fatty acids.[3][3]
sn-1,2-Diacylglycerols Acyl groups are at positions 1 and 2 of the glycerol backbone.Considerably higher activating capacity for PKC than sn-1,3-diacylglycerols in most lipid systems.[5][5]
sn-1,3-Diacylglycerols Acyl groups are at positions 1 and 3 of the glycerol backbone.Significantly lower activating capacity for PKC compared to their sn-1,2 counterparts.[5][5]

Based on this data, 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol , which is structurally a triacylglycerol and not a diacylglycerol, would not be expected to directly activate PKC in the same manner as a 1,2-diacylglycerol. However, if it were to be metabolized in situ to 1,2-dioctanoyl-glycerol, this resulting short-chain, saturated DAG would be predicted to be a potent PKC activator.

Experimental Protocols

The following is a representative protocol for an in vitro Protein Kinase C activity assay, a common method for assessing the performance of diacylglycerol species.

Protein Kinase C (PKC) Activity Assay

Objective: To determine the ability of a test diacylglycerol to activate a specific PKC isoform.

Materials:

  • Purified recombinant PKC isozyme (e.g., PKCα, PKCβII, PKCδ)

  • Lipid vesicles (e.g., Phosphatidylserine (PS), Phosphatidylcholine (PC))

  • Test diacylglycerol (e.g., this compound, 1-stearoyl-2-arachidonoyl-sn-glycerol)

  • PKC substrate (e.g., myelin basic protein fragment 4-14)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂, 1 mM DTT)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Vesicle Preparation: Prepare lipid vesicles by mixing the desired phospholipids (e.g., PC and PS in a 4:1 molar ratio) and the test diacylglycerol in chloroform. Dry the lipid mixture under a stream of nitrogen and then under vacuum for at least 1 hour. Resuspend the lipid film in assay buffer and sonicate to form small unilamellar vesicles.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, lipid vesicles (with or without the test diacylglycerol), PKC substrate, and the purified PKC isozyme.

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).

  • Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the specific activity of the PKC isozyme in the presence and absence of the test diacylglycerol.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the performance of different diacylglycerol analogs.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DAG1 Diacylglycerol A VesiclePrep Prepare Lipid Vesicles (with and without test DAGs) DAG1->VesiclePrep DAG2 Diacylglycerol B DAG2->VesiclePrep DAG3 This compound DAG3->VesiclePrep PKC_Assay In vitro PKC Activity Assay VesiclePrep->PKC_Assay Cell_Assay Cell-Based Signaling Assay VesiclePrep->Cell_Assay DataQuant Quantify PKC Activation PKC_Assay->DataQuant Cell_Assay->DataQuant Comparison Compare Performance DataQuant->Comparison G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem PKC (active) DAG->PKC_mem Recruits & Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Downstream Downstream Substrates PKC_mem->Downstream Phosphorylates PKC_cyto PKC (inactive) PKC_cyto->PKC_mem Translocates Ca_release->PKC_mem Co-activates Response Cellular Response Downstream->Response

References

Safety Operating Guide

Proper Disposal of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of experimental workflow and institutional safety protocols. This guide provides detailed, step-by-step procedures for the proper disposal of 1,2-Dioctanoyl-3-linoleoyl-rac-glycerol, a triglyceride used in various research applications. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Safety and Hazard Information

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, standard laboratory best practices for chemical handling should always be observed.

Hazard Ratings:

Rating SystemHealthFireReactivity
NFPA000
HMIS000

Source: Cayman Chemical Safety Data Sheet, 2025.

These ratings indicate a minimal hazard. Despite this, proper disposal is mandatory to prevent environmental contamination and to comply with institutional and local regulations.

Disposal Protocol

The primary directive for the disposal of this compound is to manage it as chemical waste, in accordance with all applicable national and local regulations. Do not mix it with other waste streams.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Identify the waste as this compound.

    • Keep the substance in its original, clearly labeled container whenever possible.

    • If transferring to a new container, ensure it is appropriate for the chemical's physical state (solid or oil) and is properly labeled with the full chemical name and any relevant hazard information (though minimal in this case).

    • Crucially, do not mix this chemical with other waste products.

  • Container Management:

    • Ensure the waste container is in good condition and securely sealed to prevent leaks or spills.

    • Store the sealed waste container in a designated chemical waste accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked.

  • Waste Collection and Disposal:

    • Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department or the designated waste management provider.

    • Provide the waste management personnel with an accurate description of the waste material.

    • Waste materials must be disposed of by a licensed and certified chemical waste disposal company.

In Case of a Spill:

For minor spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth). Place the contaminated absorbent into a sealed container for disposal as chemical waste. For larger spills, or if you are unsure how to proceed, contact your institution's EHS department for guidance.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

A Identify Waste: This compound B Is the waste in its original container? A->B C Keep in original container. Ensure it is sealed and intact. B->C Yes D Transfer to a new, compatible waste container. B->D No F Store sealed container in the designated chemical waste accumulation area. C->F E Label the new container with: - Full Chemical Name - Date of Waste Generation D->E E->F G Contact Environmental Health & Safety (EHS) or approved waste vendor for pickup. F->G H Provide waste manifest/documentation as required by your institution. G->H I Professional Disposal H->I

Caption: Disposal workflow for this compound.

By adhering to this structured disposal protocol, laboratory professionals can ensure the safe and compliant management of this compound waste, thereby upholding the highest standards of laboratory safety and environmental responsibility.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.